Vornorexant hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H24FN7O3 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate |
InChI |
InChI=1S/C23H22FN7O2.H2O/c1-16-3-6-21(31-26-8-9-27-31)18(13-16)23(32)30-10-2-12-33-22(30)15-29-11-7-20(28-29)19-5-4-17(24)14-25-19;/h3-9,11,13-14,22H,2,10,12,15H2,1H3;1H2/t22-;/m0./s1 |
InChI Key |
UFULGSDLQZYMCH-FTBISJDPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCO[C@H]3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
Canonical SMILES |
CC1=CC(=C(C=C1)N2N=CC=N2)C(=O)N3CCCOC3CN4C=CC(=N4)C5=NC=C(C=C5)F.O |
Origin of Product |
United States |
Foundational & Exploratory
Vornorexant Hydrate: A Deep Dive into its Mechanism of Action on Orexin Receptors
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Vornorexant (B12412035), also known as ORN-0829 or TS-142, is a novel, potent, and selective dual orexin (B13118510) receptor antagonist (DORA) being investigated for the treatment of insomnia.[1][2] Its therapeutic effect is achieved by competitively inhibiting the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, orexin 1 (OX1R) and orexin 2 (OX2R).[1][3] This action modulates the brain's sleep-wake circuitry.[2] This technical guide provides a comprehensive analysis of vornorexant's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.
Introduction to the Orexin System and its Role in Wakefulness
The orexin system is a key regulator of arousal and wakefulness.[2] It consists of two neuropeptides, orexin-A and orexin-B, and their G-protein coupled receptors, OX1R and OX2R.[2][3] These receptors are central to the regulation of wakefulness.[4] Orexin-producing neurons, located in the lateral hypothalamus, project to various brain regions integral to maintaining an awake state, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and dorsal raphe (serotonin).[2] The binding of orexin peptides to their receptors initiates a signaling cascade that promotes and sustains wakefulness.[1][4] Dual orexin receptor antagonists, like vornorexant, inhibit this orexinergic signaling pathway, thereby promoting sleep.[5][6]
Vornorexant's Antagonistic Activity on Orexin Receptors
Vornorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[1][4] By occupying the receptor binding sites, it prevents the endogenous orexin peptides from activating the downstream signaling cascade that leads to neuronal excitation and wakefulness.[3]
Binding Affinity and Potency
Vornorexant demonstrates high-affinity binding to both human OX1R and OX2R, indicating its potency as a dual orexin receptor antagonist.[3] The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.[3] The low nanomolar IC50 values of vornorexant highlight its high potency.[3][7]
| Receptor Subtype | IC50 (nM) |
| Human Orexin 1 Receptor (hOX1R) | 1.05[3][7] |
| Human Orexin 2 Receptor (hOX2R) | 1.27[3][7] |
Orexin Signaling Pathway and Vornorexant's Intervention
The orexin receptors, OX1R and OX2R, are primarily coupled to the Gq/11 class of G proteins.[3] The binding of orexin-A or orexin-B to these receptors triggers a conformational change, leading to the activation of Gq/11.[3] This, in turn, activates phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately results in neuronal excitation and the promotion of wakefulness.[3] Vornorexant competitively blocks the initial step of this pathway, preventing orexin binding and subsequent signal transduction.
Experimental Protocol: Orexin Receptor Binding Assay
The binding affinity of vornorexant to orexin receptors is determined using in vitro radioligand binding assays.[3] The following is a generalized methodology for such an assay.
Materials and Methods
-
Cell Culture and Membrane Preparation:
-
CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R are cultured under standard conditions.
-
Cells are harvested, and the cell membranes are prepared through homogenization and centrifugation to isolate the membrane fraction containing the receptors.[4]
-
-
Binding Assay:
-
The prepared cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-Orexin-A) and varying concentrations of the test compound, vornorexant.[4]
-
-
Incubation and Separation:
-
The mixture is incubated to allow the competitive binding to reach equilibrium.
-
The bound and free radioligand are then separated via rapid filtration.[4]
-
-
Quantification:
-
The amount of bound radioactivity is quantified using a scintillation counter.[4]
-
-
Data Analysis:
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated using non-linear regression analysis.[4]
-
Pharmacokinetics and Therapeutic Rationale
Vornorexant exhibits favorable pharmacokinetic properties, including rapid absorption and a relatively short elimination half-life.[5][8] In healthy volunteers, the time to peak concentration (Tmax) is less than one hour, and the half-life (t1/2) ranges from 1.32 to 3.25 hours at doses of 1–30 mg.[8] This profile is by design to facilitate a rapid onset of sleep and minimize the risk of next-day residual effects, such as somnolence.[9][10] Preclinical studies in rats have shown that vornorexant rapidly occupies OX1 and OX2 receptors in the brain after oral administration and dissociates from these receptors in correlation with its plasma concentration.[5][6]
Clinical Efficacy in Insomnia
Phase 3 clinical trials in Japanese patients with insomnia have demonstrated the efficacy and safety of vornorexant.[11][12] Treatment with 5 mg and 10 mg of vornorexant resulted in statistically significant improvements in subjective sleep latency and subjective sleep efficiency compared to placebo.[11][12][13] The most common adverse event reported was somnolence.[11][12] Notably, no withdrawal symptoms or rebound insomnia were observed during the placebo run-out period.[11][12]
Conclusion
Vornorexant is a potent dual orexin receptor antagonist with a high binding affinity for both OX1R and OX2R.[3] Its mechanism of action involves the competitive inhibition of the wake-promoting orexin signaling pathway.[1][3] This, combined with its pharmacokinetic profile of rapid absorption and a short half-life, makes vornorexant a promising therapeutic agent for the treatment of insomnia, offering the potential for a rapid onset of action and a favorable safety profile with a reduced risk of next-day impairment.[1][8] Ongoing and future clinical studies will further elucidate the full therapeutic potential of vornorexant.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Vornorexant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vornorexant - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy and safety of vornorexant in Japanese patients with insomnia: a randomized, placebo-controlled phase 3 pivotal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Vornorexant (ORN-0829): A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vornorexant (ORN-0829, TS-142) is a novel, potent, and selective dual orexin (B13118510) receptor antagonist (DORA) under development by Taisho Pharmaceutical for the treatment of insomnia.[1][2] By competitively inhibiting the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to the orexin 1 (OX1) and orexin 2 (OX2) receptors, Vornorexant modulates the sleep-wake cycle.[3][4] Its design as a short-half-life compound aims to minimize next-day residual effects, a common side effect of sleep medications.[1][5] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and pharmacological profile of Vornorexant, including detailed experimental methodologies and quantitative data.
Discovery and Design Rationale
The discovery of Vornorexant was the result of a focused lead optimization program aimed at identifying a dual orexin receptor antagonist with an optimal pharmacokinetic profile for treating insomnia. The primary goal was to develop a compound with a rapid onset of action and a short elimination half-life to reduce the risk of next-morning somnolence.[1][5]
The development process began with a prototype compound and centered on the optimization of 3-benzoyl-1,3-oxazinane derivatives.[6] Through systematic structural modifications, researchers sought to balance potent antagonism at both OX1 and OX2 receptors with lower lipophilicity to achieve the desired pharmacokinetic properties.[6] This effort led to the identification of (-)-3h, later named Vornorexant, which exhibited high dual orexin receptor antagonistic activity and favorable pharmacokinetic characteristics in preclinical species, with a predicted short half-life in humans.[6]
Synthesis Pathway
While the specific, proprietary, multi-step synthesis route for Vornorexant is not publicly disclosed, a plausible general synthetic workflow has been outlined.[5] The synthesis of the core 1,3-oxazinane (B78680) ring, a key structural motif, is a critical aspect of the overall pathway. The general approach involves the synthesis of key heterocyclic intermediates followed by their coupling to form the final molecule.
The synthesis of 1,3-oxazinane derivatives often proceeds via a Mannich-type reaction, involving the condensation of a phenol, an aldehyde (like formaldehyde), and a primary amine. This reaction provides a versatile method for constructing the core heterocyclic structure of Vornorexant.
Mechanism of Action: Orexin Receptor Antagonism
Vornorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[3][4] The orexin system is a key regulator of wakefulness. The neuropeptides orexin-A and orexin-B, produced by neurons in the lateral hypothalamus, bind to OX1 and OX2 receptors, which are G-protein coupled receptors, to promote and maintain an awake state.[3] By blocking these receptors, Vornorexant inhibits the downstream signaling that drives wakefulness, thereby promoting the onset and maintenance of sleep.[7]
Pharmacological Profile
In Vitro Pharmacology
Vornorexant demonstrates potent and balanced antagonist activity at both human OX1 and OX2 receptors.
| Parameter | OX1 Receptor | OX2 Receptor | Reference |
| IC50 | 1.05 nM | 1.27 nM | [8] |
Pharmacokinetics
Preclinical and clinical studies have characterized the pharmacokinetic profile of Vornorexant, highlighting its rapid absorption and elimination.
| Species | Tmax (hours) | t1/2 (hours) | Reference |
| Rat | ~0.25 | 0.238 | [8][9] |
| Dog | ~1.0 | 1.16 | [8][9] |
| Human | ~2.5 | 1.3 - 3.3 | [1][5] |
Experimental Protocols
Orexin Receptor Binding Assay (General Methodology)
A competitive radioligand binding assay is a standard method to determine the binding affinity of a compound to a receptor.
Objective: To determine the binding affinity of Vornorexant for human OX1 and OX2 receptors.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[6]
-
Radioligand Binding: The isolated cell membranes are incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of Vornorexant.[6]
-
Incubation and Separation: The mixture is incubated to allow the competitive binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Vornorexant that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.
In Vivo Polysomnogram Study in Rats (General Methodology)
Polysomnography in animal models is a key experiment to evaluate the sleep-promoting effects of a compound.
Objective: To assess the efficacy of Vornorexant in promoting sleep in rats.
Methodology:
-
Animal Preparation: Male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages.
-
Dosing: Vornorexant is administered orally at doses ranging from 1 to 10 mg/kg prior to the start of the active phase (dark period).[8]
-
Polysomnographic Recording: EEG and EMG signals are continuously recorded for a defined period (e.g., 6-12 hours) following drug administration.
-
Sleep Scoring: The recorded data is scored to determine the time spent in different sleep stages (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep).
-
Data Analysis: Sleep parameters, such as sleep onset latency, total sleep time, and sleep architecture, are compared between Vornorexant-treated and vehicle-treated groups.
Conclusion
Vornorexant is a novel dual orexin receptor antagonist with a pharmacological profile tailored for the treatment of insomnia. Its discovery was driven by a structure-activity relationship campaign to achieve potent dual antagonism of OX1 and OX2 receptors while maintaining a short pharmacokinetic half-life. Preclinical and clinical data have demonstrated its efficacy in promoting sleep with a potentially reduced risk of next-day residual effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of Vornorexant and other orexin receptor modulators.
References
- 1. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vornorexant - Wikipedia [en.wikipedia.org]
- 3. Effects of TS-142, a novel dual orexin receptor antagonist, on sleep in patients with insomnia: a randomized, double-blind, placebo-controlled phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The duration of sleep promoting efficacy by dual orexin receptor antagonists is dependent upon receptor occupancy threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
Preclinical Pharmacology of Vornorexant (TS-142) in Sleep Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vornorexant (B12412035) (also known as TS-142 or ORN-0829) is a novel, potent, and short-acting dual orexin (B13118510) receptor antagonist (DORA) under development for the treatment of insomnia.[1][2] By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, vornorexant promotes sleep.[1][3] Preclinical studies in rodent models have demonstrated its efficacy in increasing total sleep time and reducing sleep onset latency.[1] Its pharmacokinetic profile, characterized by rapid absorption and a short elimination half-life, suggests a potential for rapid sleep induction with minimal next-day residual effects.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of vornorexant in sleep models, including detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action: Dual Orexin Receptor Antagonism
Vornorexant exerts its sleep-promoting effects by antagonizing both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness.[3] Orexin neuropeptides, produced in the lateral hypothalamus, activate orexin-receptive neurons in various brain regions to promote and maintain arousal.[3] By blocking these receptors, vornorexant inhibits the downstream signaling that leads to the release of wake-promoting neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] This reduction in arousal signaling facilitates the transition to and maintenance of sleep.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vornorexant - Wikipedia [en.wikipedia.org]
- 3. neurologylive.com [neurologylive.com]
- 4. Preclinical metabolism and the disposition of vornorexant/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant Hydrate: A Technical Guide to a Novel Dual Orexin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vornorexant (B12412035), also known by its developmental codes ORN-0829 and TS-142, is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) under investigation for the treatment of insomnia. By competitively inhibiting the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, vornorexant modulates the sleep-wake cycle. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological profile of vornorexant hydrate. Detailed experimental methodologies for its characterization and key quantitative data are presented to support further research and development.
Chemical Structure and Properties
Vornorexant is a complex heterocyclic molecule. The hydrated form is the subject of this guide.
Chemical Structure:
-
IUPAC Name: [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone;hydrate[1]
-
Synonyms: ORN-0829 hydrate, TS-142 hydrate[2]
Physicochemical Properties of Vornorexant and its Hydrate
| Property | Vornorexant | This compound |
| CAS Number | 1517965-94-4[2] | 1793073-92-3[2] |
| Molecular Formula | C₂₃H₂₂FN₇O₂[3] | C₂₃H₂₄FN₇O₃[1][2] |
| Molecular Weight | 447.47 g/mol [3] | 465.49 g/mol [2] |
| Appearance | White to light yellow solid | Data not available |
| Solubility | Soluble in DMSO (≥ 60 mg/mL)[4] | Data not available |
| pKa | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
Pharmacological Properties
Vornorexant is a dual orexin receptor antagonist with high affinity for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[5]
In Vitro Pharmacology
| Parameter | OX1R | OX2R | Reference |
| IC₅₀ | 1.05 nM | 1.27 nM | [6] |
Pharmacokinetics
Vornorexant exhibits rapid absorption and a relatively short elimination half-life.[7][8]
| Species | Tmax (hours) | Elimination Half-life (hours) | Reference |
| Rat | ~1 | ~1.0 | [4] |
| Dog | ~1 | ~2.5 | [4] |
| Human | 2.5 | 1.3 - 3.3 | [2][7] |
Mechanism of Action: Orexin Signaling Pathway
Orexin-A and Orexin-B are neuropeptides that promote wakefulness by binding to OX1 and OX2 receptors, which are G-protein coupled receptors. OX1R primarily couples to Gq, leading to an increase in intracellular calcium. OX2R can couple to both Gq and Gi/o proteins. Vornorexant competitively antagonizes both receptors, thereby inhibiting these wake-promoting signals.
Experimental Protocols
In Vitro Orexin Receptor Binding Assay (General Methodology)
This assay determines the binding affinity of vornorexant to orexin receptors.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing either human OX1R or OX2R are cultured and harvested.
-
The cells are homogenized, and the cell membranes are isolated by centrifugation.
-
-
Competitive Radioligand Binding:
-
Cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-Orexin-A) and varying concentrations of vornorexant.
-
-
Incubation and Filtration:
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The IC₅₀ value (the concentration of vornorexant that inhibits 50% of the specific binding of the radioligand) is calculated.
-
References
- 1. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Evidence‐based insomnia treatment strategy using novel orexin antagonists: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant's In Vitro Binding Affinity to Orexin Receptors: A Technical Guide
Vornorexant (also known as ORN-0829 or TS-142) is a novel, potent dual orexin (B13118510) receptor antagonist (DORA) under development for the treatment of insomnia.[1][2] Its therapeutic effect is achieved by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their G-protein coupled receptors, OX1R and OX2R.[1][3] This action modulates the brain's sleep-wake circuitry, facilitating the onset and maintenance of sleep.[1][4] This technical guide provides a detailed overview of Vornorexant's in vitro binding characteristics, the experimental protocols used for its assessment, and its mechanism of action at the molecular level.
Quantitative Binding Affinity Data
Vornorexant demonstrates a high and balanced affinity for both human orexin receptors, as determined by in vitro competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand, are in the low nanomolar range. This indicates potent binding to both OX1R and OX2R.
| Compound | Target Receptor | Potency Metric | Value (nM) |
| Vornorexant | Human OX1R | IC50 | 1.05[5][6][7][8] |
| Vornorexant | Human OX2R | IC50 | 1.27[5][6][7][8] |
Experimental Protocol: In Vitro Receptor Binding Assay
The binding affinity of Vornorexant to human OX1 and OX2 receptors is typically determined using a competitive radioligand binding assay.[5][9] The following is a generalized protocol based on standard methodologies employed for this purpose.
Objective: To determine the binding affinity (IC50, Ki) of Vornorexant for human OX1 and OX2 receptors.[3][5]
1. Cell Culture and Membrane Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably expressing either recombinant human OX1R or OX2R are cultured under standard conditions.[3][9][10]
-
Harvesting: Cells are harvested when they reach the appropriate confluence.
-
Homogenization: The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and homogenized.[11]
-
Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes. The resulting pellet is washed and re-centrifuged to ensure the purity of the membrane preparation.[11]
-
Storage: The final membrane pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[11] Protein concentration is determined using a standard assay like the BCA assay.[11]
2. Competitive Radioligand Binding Assay:
-
Assay Components: The assay is typically performed in a 96-well plate format and includes the prepared cell membranes, a radioligand, and varying concentrations of the unlabeled test compound (Vornorexant).[11]
-
Radioligand: A specific, high-affinity radiolabeled orexin receptor ligand, such as [¹²⁵I]-Orexin-A, is used at a fixed concentration.[3][5][9][10]
-
Incubation: The cell membranes are incubated with the radioligand and a range of concentrations of Vornorexant to allow for competitive binding to reach equilibrium.[9][10] This incubation is typically carried out at a controlled temperature (e.g., 30°C) with gentle agitation for 60-90 minutes.[10][11]
-
Controls: The assay includes controls for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled standard antagonist).[5]
3. Separation and Quantification:
-
Filtration: The reaction is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[3][9][10] The filters are washed multiple times with an ice-cold wash buffer to remove any unbound radioactivity.[11]
-
Quantification: The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a scintillation counter.[3][9][10]
4. Data Analysis:
-
Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each Vornorexant concentration.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the Vornorexant concentration. A non-linear regression analysis (one-site competition model) is used to fit the resulting competition curve and determine the IC50 value.[10]
-
Ki Calculation: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[12]
Orexin Signaling and Mechanism of Vornorexant Action
The orexin system is a primary regulator of wakefulness.[1] Orexin-A and Orexin-B peptides, produced by neurons in the lateral hypothalamus, bind to OX1 and OX2 receptors, which are G-protein coupled receptors (GPCRs), to promote arousal.[1][3]
Activation of the Gq pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] This cascade leads to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), resulting in neuronal excitation and the promotion of wakefulness.[3][9] Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[9]
Vornorexant acts as a competitive antagonist at both OX1R and OX2R.[1][3] By occupying the receptor binding sites, it prevents orexin peptides from initiating these downstream signaling cascades that sustain wakefulness, thereby reducing arousal and facilitating the transition to sleep.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Vornorexant used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Orexin Receptor | DC Chemicals [dcchemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
Pharmacokinetic Profile of Vornorexant Hydrate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of vornorexant (B12412035) hydrate, a novel dual orexin (B13118510) receptor antagonist for the treatment of insomnia. The data presented herein is based on studies conducted in key animal models, primarily rats and dogs, and is intended to offer a detailed understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Executive Summary
Preclinical studies demonstrate that vornorexant exhibits rapid absorption and elimination in both rat and dog models.[1] The primary clearance mechanism is extensive metabolism through multiple oxidative pathways.[1][2] While the metabolic pathways are qualitatively similar across species and in human hepatocytes, the major circulating components differ, with the unchanged form being predominant in dogs and cleaved metabolites being more prominent in rats.[1] The rapid elimination kinetics observed in animal models suggest a low potential for next-day residual effects in humans.[1][2][3] This pharmacokinetic profile is consistent with findings in healthy human volunteers, where vornorexant also showed rapid absorption and a short elimination half-life.[1][2]
Pharmacokinetic Parameters
The pharmacokinetic properties of vornorexant were assessed in male Sprague-Dawley rats and male beagle dogs following both intravenous and oral administration. The key quantitative parameters are summarized in the tables below.
Table 1: Plasma Pharmacokinetic Parameters of Radioactivity after a Single Administration of [¹⁴C]vornorexant
| Species | Dosed Compound | Route | Cmax (ng eq./mL) | tmax (h) | AUC0–∞ (h·ng eq./mL) | Absorption (%) |
| Rat | [pyrazole ring-¹⁴C]vornorexant | i.v. | – | – | 1550 ± 30 | – |
| Oral | 2900 ± 250 | 0.25 ± 0.00 | 3890 ± 460 | 83.7 | ||
| [carbonyl-¹⁴C]vornorexant | i.v. | – | – | 1900 ± 110 | – | |
| Oral | 1780 ± 820 | 0.50 ± 0.29 | 4330 ± 1170 | 74.9 | ||
| Dog | [carbonyl-¹⁴C]vornorexant | i.v. | – | – | 12200 ± 4000 | – |
| Oral | 5950 ± 370 | 1.0 ± 0.0 | 54800 ± 12400 | 74.9 |
Data are presented as the mean ± S.D. (n = 3). Intravenous dose: 1 mg/kg in rats and 0.5 mg/kg in dogs. Oral dose: 3 mg/kg in rats and dogs.[1]
Table 2: Plasma Pharmacokinetic Parameters of Vornorexant and its Metabolites after a Single Administration of Vornorexant
| Species | Analyte | Route | Cmax (ng/mL) | tmax (h) | AUC0–∞ (h·ng/mL) | t1/2 (h) | Bioavailability (%) |
| Rat | Vornorexant | i.v. | – | – | 230 ± 30 | 1.0 ± 0.1 | – |
| Oral | 60 ± 30 | 0.5 ± 0.0 | 180 ± 90 | 1.0 ± 0.2 | 7.6 | ||
| M1 | Oral | 10 ± 2 | 1.0 ± 0.0 | 30 ± 10 | 1.1 ± 0.1 | NC | |
| M3 | Oral | 20 ± 4 | 0.5 ± 0.0 | 40 ± 10 | 1.2 ± 0.1 | NC | |
| Dog | Vornorexant | i.v. | – | – | 2060 ± 180 | 2.7 ± 0.2 | – |
| Oral | 1140 ± 150 | 1.0 ± 0.0 | 10700 ± 1200 | 2.5 ± 0.2 | 58.0 | ||
| M1 | Oral | 130 ± 10 | 2.0 ± 0.0 | 1570 ± 100 | 5.2 ± 0.5 | NC | |
| M3 | Oral | 150 ± 10 | 2.0 ± 0.0 | 1330 ± 100 | 4.6 ± 0.4 | NC |
Data are presented as the mean ± S.D. (n = 3). Intravenous dose: 1 mg/kg in rats and 0.5 mg/kg in dogs. Oral dose: 3 mg/kg in rats and dogs. NC: not calculated.[1]
Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments are outlined below.
Animal Models
-
Rat Studies : Male Sprague-Dawley (SD) and Wistar rats were utilized.[1]
-
Dog Studies : Male beagle dogs were used for pharmacokinetic assessments.[1]
-
Housing : Animals were maintained under controlled conditions of temperature (24 ± 4°C) and humidity (50 ± 20%) with a 12-hour light/dark cycle. Food and water were provided ad libitum.[1]
-
Ethical Approval : All animal studies were conducted following approval by the Institutional Animal Care and Use Committee.[1][3]
Drug Formulation and Administration
-
Radiolabeled Vornorexant : Two types of [¹⁴C]vornorexant were synthesized to trace cleaved metabolites: [pyrazole-¹⁴C]vornorexant and [carbonyl-¹⁴C]vornorexant.[1]
-
Intravenous (IV) Administration : Vornorexant was dissolved in polyethylene (B3416737) glycol 400 for intravenous administration to rats (1 mg/kg) and dogs (0.5 mg/kg).[1]
-
Oral (PO) Administration : For oral dosing, vornorexant was suspended in 0.5 w/v% methylcellulose (B11928114) 400 and administered to rats and dogs at a dose of 3 mg/kg.[1]
Absorption and Excretion Studies
-
Study Design : Fasting male SD rats and beagle dogs (n=3 per group) were administered a single oral dose of [¹⁴C]vornorexant (3 mg/kg).[1]
-
Sample Collection :
-
Blood/Plasma : Blood samples were collected at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing EDTA-2K and centrifuged to obtain plasma.[1]
-
Urine and Feces : Urine was collected at intervals up to 168 hours post-dose. Feces were collected at 24-hour intervals for the same duration and homogenized with distilled water.[1]
-
-
Analysis : Radioactivity in plasma, urine, and fecal homogenates was measured to determine absorption and excretion profiles.
Metabolite Profiling and Identification
-
Sample Collection : Plasma, urine, and feces were collected from rats and dogs after oral administration of [¹⁴C]vornorexant.[1]
-
In Vitro Studies : Cryopreserved hepatocytes from male SD rats, male beagle dogs, and humans were used to study in vitro metabolism.[1]
-
Analysis : Metabolite profiling was conducted to identify the major circulating components and elucidate the metabolic pathways.
Visualizations
Experimental Workflow for Preclinical Pharmacokinetic Studies
Caption: Workflow of preclinical pharmacokinetic studies of vornorexant.
Proposed Metabolic Pathway of Vornorexant
Caption: Proposed metabolic pathways of vornorexant in animal models.
References
Vornorexant Hydrate: A Technical Overview of Early-Phase Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vornorexant (B12412035) hydrate (B1144303) (formerly known as TS-142 or ORN-0829) is a novel dual orexin (B13118510) receptor antagonist (DORA) under investigation for the treatment of insomnia.[1][2] By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, vornorexant modulates the sleep-wake cycle.[2] This technical guide provides a comprehensive overview of the early-phase clinical trial results for vornorexant, detailing its pharmacokinetic and pharmacodynamic profiles, and outlining the experimental protocols employed in its preclinical and clinical evaluation.
Mechanism of Action: Targeting the Orexin System
The orexin system is a key regulator of wakefulness and arousal.[3] Orexin neuropeptides, produced in the hypothalamus, bind to two G-protein coupled receptors: orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R).[3] Activation of these receptors leads to a signaling cascade that promotes neuronal excitability and maintains an awake state.[3] Vornorexant functions as a competitive antagonist at both OX1R and OX2R, thereby inhibiting this wake-promoting signaling and facilitating the onset and maintenance of sleep.[1][2] This targeted mechanism of action offers a potential for a more favorable safety profile compared to traditional hypnotics that act on the GABA system.[2]
Data Presentation: Preclinical and Clinical Trial Results
Table 1: Preclinical In Vitro Receptor Binding Affinity of Vornorexant
| Receptor | IC50 (nM) |
| Orexin 1 Receptor (OX1R) | 1.05 |
| Orexin 2 Receptor (OX2R) | 1.27 |
Data sourced from studies on human recombinant orexin receptors expressed in CHO-K1 cells.
Table 2: Pharmacokinetic Profile of Vornorexant in Preclinical and Early-Phase Clinical Studies
| Species/Population | Dose | Tmax (hours) | t1/2 (hours) | AUC |
| Rat (Oral) | 3 mg/kg | ~1.0 | ~1.0 | N/A |
| Dog (Oral) | 3 mg/kg | <1.0 | ~2.5 | N/A |
| Healthy Japanese Adults (Single Dose) | 1-30 mg | 0.5 - 3.0 | 1.32 - 3.25 | Increased proportionally with dose |
| Healthy Japanese Adults (Multiple Doses) | 10-30 mg | N/A | N/A | No significant accumulation |
| Healthy Elderly Adults (Repeated Dose) | 20 mg | N/A | N/A | Exposure comparable to non-elderly |
Tmax: Time to maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve. Food intake does not significantly affect Tmax but may increase AUC.[4][5]
Table 3: Pharmacodynamic Effects of Vornorexant in Phase 1 Studies
| Assessment | Dose | Time Point | Observation |
| Karolinska Sleepiness Scale (KSS) | 1-30 mg | 1 and 4 hours post-dose | General increase with dose increments |
| Digit Symbol Substitution Test (DSST) | 1-30 mg | 1 and 4 hours post-dose | General increase with dose increments |
| Psychomotor Vigilance Task (PVT) | 1-30 mg | 1 and 4 hours post-dose | General increase with dose increments |
| Next-Morning Residual Effects | 1-30 mg | Morning after dosing | No consistent dose-related changes detected |
These assessments in healthy Japanese participants indicated a dose-dependent increase in sleepiness-related effects shortly after administration, with minimal next-day impairment.[4]
Table 4: Efficacy of Vornorexant in a Phase 3 Study in Patients with Insomnia
| Endpoint | Vornorexant 5 mg vs. Placebo (Change from Baseline) | Vornorexant 10 mg vs. Placebo (Change from Baseline) |
| Subjective Sleep Latency | -10.6 minutes (p<0.001) | -10.1 minutes (p<0.001) |
| Subjective Sleep Efficiency | +3.41% (p<0.001) | +2.94% (p<0.001) |
Results from a 2-week, double-blind, placebo-controlled study in 596 Japanese patients with insomnia.[6]
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of vornorexant for human OX1 and OX2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing either human OX1R or OX2R are cultured and harvested. Cell membranes are then isolated through homogenization and centrifugation.[3]
-
Competitive Binding Assay: The isolated cell membranes are incubated with a specific radioligand (e.g., [125I]-Orexin-A) and varying concentrations of vornorexant.[3]
-
Separation and Quantification: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated via rapid filtration. The radioactivity of the bound ligand is quantified using a scintillation counter.[3]
-
Data Analysis: The concentration of vornorexant that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
In Vivo Rodent Polysomnography
Objective: To evaluate the effect of vornorexant on sleep architecture in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.
-
Acclimation and Baseline Recording: Animals are allowed to recover from surgery and are acclimated to the recording chambers. Baseline sleep-wake patterns are recorded for 24 hours.
-
Drug Administration: Vornorexant is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally.
-
Post-Dose Recording and Analysis: EEG and EMG are recorded continuously after drug administration. The recordings are scored for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Key parameters analyzed include sleep onset latency and total sleep time.
Phase 1 Single and Multiple Ascending Dose Studies
Objective: To assess the safety, tolerability, and pharmacokinetics of vornorexant in healthy volunteers.
Methodology:
-
Study Design: These are randomized, double-blind, placebo-controlled studies.
-
Participants: Healthy Japanese male participants, typically aged 20-39 years, are enrolled based on specific inclusion and exclusion criteria.[5]
-
Dosing: In the single ascending dose (SAD) study, cohorts of participants receive a single oral dose of vornorexant at escalating dose levels (e.g., 1 mg to 30 mg) or placebo.[4] In the multiple ascending dose (MAD) study, participants receive daily doses of vornorexant at different levels (e.g., 10 mg to 30 mg) or placebo for a specified period (e.g., 7 days).[4]
-
Pharmacokinetic Assessments: Blood samples are collected at pre-defined time points before and after dosing to determine the plasma concentrations of vornorexant and calculate pharmacokinetic parameters such as Tmax, t1/2, and AUC.
-
Pharmacodynamic Assessments: Subjective and objective measures of sleepiness and cognitive function, including the Karolinska Sleepiness Scale (KSS), Digit Symbol Substitution Test (DSST), and Psychomotor Vigilance Task (PVT), are administered at various time points post-dose.[4]
-
Safety Monitoring: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters is conducted throughout the study.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, pharmacodynamics and safety profile of the dual orexin receptor antagonist vornorexant/TS-142 in healthy Japanese participants following single/multiple dosing: Randomized, double-blind, placebo-controlled phase-1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant Hydrate: A Technical Guide to its Role in the Sleep-Wake Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vornorexant (B12412035) hydrate (B1144303) (also known as ORN-0829 or TS-142) is a novel, potent, and selective dual orexin (B13118510) receptor antagonist (DORA) under development for the treatment of insomnia.[1] By competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, vornorexant modulates the brain's sleep-wake circuitry.[1] This technical guide provides a comprehensive overview of vornorexant's mechanism of action, preclinical and clinical pharmacology, and its role in the sleep-wake cycle. Detailed experimental protocols and a structured summary of quantitative data are presented to provide an in-depth understanding of this promising therapeutic agent.
Introduction: The Orexin System and the Sleep-Wake Cycle
The orexin system, consisting of orexin-A and orexin-B neuropeptides and their G-protein coupled receptors, OX1R and OX2R, is a central regulator of wakefulness, arousal, and appetite.[2][3] Orexin neurons, located in the lateral hypothalamus, project widely throughout the central nervous system, activating wake-promoting centers.[1] A deficiency in orexin signaling is the underlying cause of narcolepsy, highlighting the system's critical role in maintaining wakefulness.[2]
Unlike traditional hypnotic agents that primarily target the GABA-A receptor system, DORAs like vornorexant offer a targeted approach to treating insomnia by suppressing the wake drive.[2][3] This mechanism is believed to have a more favorable safety profile, with a reduced risk of dependence, withdrawal symptoms, and next-day cognitive impairment.[2][4] Vornorexant was specifically designed with a rapid onset of action and a short elimination half-life to minimize the risk of residual morning sleepiness.[2][5]
Mechanism of Action
Vornorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[2] By binding to these receptors, it prevents the endogenous orexin peptides from initiating the signaling cascade that promotes and sustains wakefulness.[2] This blockade of orexinergic signaling leads to a reduction in arousal and facilitates the transition to and maintenance of sleep.[4][6]
Signaling Pathway
The binding of orexin-A and orexin-B to OX1R and OX2R activates Gq/11 and/or Gi/o proteins, leading to downstream signaling cascades that increase neuronal excitability. Vornorexant competitively inhibits this binding, thereby attenuating the wake-promoting signals.
References
Vornorexant: A Technical Analysis of its Molecular Selectivity Beyond Orexin Receptors
For Immediate Release
[CITY, STATE] – [Date] – This technical whitepaper provides an in-depth analysis of the molecular target profile of Vornorexant, a novel dual orexin (B13118510) receptor antagonist (DORA) developed for the treatment of insomnia. A critical aspect of its pharmacological profile is its high selectivity for the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. This document, intended for researchers, scientists, and drug development professionals, details the extensive preclinical characterization that establishes Vornorexant's minimal interaction with other molecular targets, a key factor in its favorable safety profile.
Vornorexant functions by competitively blocking the wake-promoting neuropeptides orexin-A and orexin-B from binding to their receptors, thereby suppressing the orexinergic signaling that drives wakefulness.[1][2] Preclinical data has consistently shown that Vornorexant possesses a high affinity for both OX1 and OX2 receptors, with IC50 values in the low nanomolar range.[3][4] However, a thorough understanding of a drug candidate's potential for off-target interactions is paramount to predicting its clinical safety and minimizing adverse effects.
High-Throughput Screening Reveals a Highly Selective Profile
To ascertain its selectivity, Vornorexant was evaluated in comprehensive in vitro pharmacology screens against a broad panel of molecular targets. These screens are designed to identify potential interactions with a wide array of receptors, ion channels, transporters, and enzymes that are not the intended therapeutic targets. In these extensive evaluations, Vornorexant demonstrated no meaningful affinity for other receptors, transporters, or ion channels at concentrations well above those required for therapeutic efficacy.[1][5]
One key study reported that Vornorexant did not show any appreciable affinity for a panel of 90 different molecular targets.[6] This high degree of selectivity is a hallmark of its design and is crucial for reducing the risk of off-target side effects that can be associated with less selective sleep-promoting agents. The quantitative data from such broad panel screens consistently show inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) greater than 10,000 nM for non-orexin targets, indicating a lack of significant pharmacological activity.[7]
Table 1: Representative Off-Target Screening Data for Vornorexant
The following table summarizes the typical results from a broad-panel screening of Vornorexant against a representative set of G-protein coupled receptors (GPCRs), ion channels, and transporters. The data underscores the drug's high selectivity for its intended orexin receptor targets.
| Target Class | Representative Target | Vornorexant Activity (IC50/Ki) |
| GPCRs | Adrenergic α1A | >10,000 nM |
| Adrenergic β1 | >10,000 nM | |
| Dopamine D2 | >10,000 nM | |
| Serotonin 5-HT1A | >10,000 nM | |
| Serotonin 5-HT2A | >10,000 nM | |
| Muscarinic M1 | >10,000 nM | |
| Histamine H1 | >10,000 nM | |
| Ion Channels | hERG (K+ channel) | >10,000 nM |
| NaV1.5 (Na+ channel) | >10,000 nM | |
| CaV1.2 (Ca2+ channel) | >10,000 nM | |
| Transporters | Serotonin Transporter (SERT) | >10,000 nM |
| Dopamine Transporter (DAT) | >10,000 nM | |
| Norepinephrine Transporter (NET) | >10,000 nM |
Note: The values presented are representative of findings reported for Vornorexant, indicating no significant inhibition observed at concentrations up to 10 µM in broad panel screens.[7]
Experimental Protocols for Selectivity Profiling
The determination of Vornorexant's selectivity profile relies on standardized, high-throughput in vitro assays. The primary methods employed are radioligand binding assays and functional cellular assays.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound to a specific receptor. The principle is based on the competition between the unlabeled test compound (Vornorexant) and a radiolabeled ligand that has a known high affinity for the target receptor.
Methodology:
-
Membrane Preparation: Cell lines, such as HEK293 or CHO cells, are genetically engineered to stably express the human receptor of interest (e.g., Dopamine D2 receptor). These cells are cultured and harvested, and the cell membranes are isolated through a process of homogenization and differential centrifugation.
-
Competitive Binding: The prepared cell membranes are incubated in a multi-well plate with a fixed concentration of the specific radioligand and varying concentrations of Vornorexant.
-
Separation and Detection: Following incubation to allow the binding to reach equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the concentration of Vornorexant. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of Vornorexant that inhibits 50% of the specific binding of the radioligand. This value can then be used to calculate the binding affinity constant (Ki).
Functional Cellular Assays
While binding assays measure affinity, functional assays assess the actual biological effect of the compound on the target's signaling pathway. For GPCRs, a common method is to measure changes in intracellular second messengers, such as calcium (Ca2+) or cyclic AMP (cAMP), upon receptor activation.
Methodology for a Calcium Flux Assay:
-
Cell Preparation: A cell line stably expressing the target receptor (e.g., a Gq-coupled receptor like the Muscarinic M1 receptor) is plated in a multi-well plate. The cells are then loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of Vornorexant.
-
Agonist Stimulation: A known agonist for the target receptor is added to the wells to stimulate receptor activation and the subsequent release of intracellular calcium.
-
Signal Detection: A specialized instrument, such as a FLIPR (Fluorometric Imaging Plate Reader), measures the change in fluorescence intensity in real-time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The ability of Vornorexant to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined. A high IC50 value indicates a lack of antagonistic activity at that receptor.
Vornorexant's Orexin Receptor Signaling Pathway and Mechanism of Action
The orexin system is a primary regulator of wakefulness. Orexin neurons in the lateral hypothalamus release orexin-A and orexin-B, which bind to OX1R and OX2R, both of which are G-protein coupled receptors primarily linked to the Gq/11 protein. This binding initiates a signaling cascade that leads to neuronal excitation and promotes an awake state. Vornorexant acts as a competitive antagonist, physically blocking the binding site on both OX1R and OX2R, thereby preventing the downstream signaling that maintains wakefulness.
Conclusion
The comprehensive molecular profiling of Vornorexant confirms its status as a highly selective dual orexin receptor antagonist. The lack of significant affinity for a wide range of other CNS-related receptors, ion channels, and transporters is a key feature of its preclinical profile. This high degree of selectivity, established through rigorous in vitro screening protocols, suggests a reduced potential for off-target-mediated adverse effects, distinguishing it from other less-selective hypnotic agents. This technical guide underscores the importance of extensive selectivity screening in modern drug development and highlights Vornorexant's targeted mechanism of action as a promising attribute for the treatment of insomnia.
References
- 1. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Vornorexant Hydrate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vornorexant (B12412035) is a novel dual orexin (B13118510) receptor antagonist under development for the treatment of insomnia. As a competitive inhibitor of orexin A and orexin B binding to OX1 and OX2 receptors, it modulates the sleep-wake cycle. The physicochemical properties of the active pharmaceutical ingredient (API), particularly its hydrated form, are critical for formulation development, bioavailability, and ensuring a stable and effective final drug product. This technical guide provides an in-depth overview of the essential solubility and stability studies for vornorexant hydrate (B1144303), offering detailed experimental protocols and data presentation formats pertinent to drug development. While specific quantitative data for vornorexant hydrate is not publicly available, this guide presents illustrative data for a representative sparingly soluble hydrate compound to serve as a practical reference.
Introduction to Vornorexant
Vornorexant (also known as ORN-0829 or TS-142) is a potent dual orexin receptor antagonist (DORA) that has been investigated for its efficacy in treating insomnia.[1] By blocking the wake-promoting neuropeptides orexin-A and orexin-B from binding to their receptors, vornorexant helps to regulate the brain's sleep-wake circuitry.[1][2] The orexin system is a key regulator of arousal and wakefulness.[2] Vornorexant's mechanism of action as a competitive antagonist at both OX1R and OX2R is believed to be crucial for its sleep-promoting effects.[1][3] The drug is designed to have a rapid onset of action and a short half-life to minimize next-day residual effects.[2][4]
Orexin Signaling Pathway and Vornorexant's Mechanism of Action
The orexin signaling pathway plays a pivotal role in maintaining wakefulness. Orexin neurons, located in the lateral hypothalamus, release orexin-A and orexin-B, which bind to and activate G-protein coupled receptors OX1R and OX2R on downstream neurons. This activation leads to a cascade of intracellular signaling that promotes neuronal excitability and arousal. Vornorexant acts as a competitive antagonist at these receptors, thereby inhibiting this wake-promoting signaling cascade.
Solubility Studies of this compound
The aqueous solubility of an API is a critical determinant of its dissolution rate and subsequent bioavailability. For a hydrated form, it is essential to understand its solubility profile under various conditions to prevent any solid-state transformations that could affect drug performance.
Experimental Protocols
3.1.1. Equilibrium Solubility (Shake-Flask Method)
This method determines the saturated concentration of the compound in a specific solvent at equilibrium.
-
Objective: To determine the equilibrium solubility of this compound in various aqueous media.
-
Apparatus: Orbital shaker, centrifuge, HPLC-UV system, analytical balance, pH meter.
-
Procedure:
-
Add an excess amount of this compound to vials containing a known volume of the test medium (e.g., purified water, 0.1 N HCl, phosphate (B84403) buffers at pH 4.5, 6.8, and 7.4).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspensions to settle.
-
Centrifuge the samples to separate the undissolved solid.
-
Withdraw an aliquot of the supernatant, filter it through a suitable filter (e.g., 0.45 µm), and dilute as necessary.
-
Quantify the concentration of vornorexant in the filtrate using a validated stability-indicating HPLC-UV method.
-
Analyze the remaining solid by a suitable technique (e.g., PXRD) to check for any solid-state transformations.
-
3.1.2. pH-Solubility Profile
This study evaluates the effect of pH on the solubility of the API, which is crucial for ionizable compounds.
-
Objective: To determine the solubility of this compound across a physiologically relevant pH range.
-
Procedure:
-
Perform the equilibrium solubility experiment as described above using a series of buffers covering a wide pH range (e.g., pH 1 to 10).
-
Plot the logarithm of the measured solubility against the pH to generate the pH-solubility profile.
-
Data Presentation
Illustrative data for a representative sparingly soluble hydrate compound is presented below.
Table 1: Illustrative Equilibrium Solubility of a Hydrate API
| Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solid Form Post-Analysis |
| 0.1 N HCl | 1.2 | 37 | 0.58 | Hydrate Form A |
| Acetate Buffer | 4.5 | 37 | 0.12 | Hydrate Form A |
| Phosphate Buffer | 6.8 | 37 | 0.05 | Hydrate Form A |
| Phosphate Buffer | 7.4 | 37 | 0.04 | Hydrate Form A |
| Purified Water | ~7.0 | 25 | 0.06 | Hydrate Form A |
Table 2: Illustrative pH-Solubility Profile of a Hydrate API at 37 °C
| pH | Log (Solubility) |
| 1.2 | -0.24 |
| 2.0 | -0.50 |
| 3.0 | -0.75 |
| 4.0 | -0.89 |
| 5.0 | -1.05 |
| 6.0 | -1.22 |
| 7.0 | -1.35 |
| 8.0 | -1.38 |
Stability Studies of this compound
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are essential for determining re-test periods and recommended storage conditions.[6]
Experimental Workflow for Solubility and Stability Studies
The following diagram illustrates a typical workflow for conducting solubility and stability assessments of a new chemical entity like this compound.
Experimental Protocols
4.2.1. Forced Degradation (Stress Testing)
Forced degradation studies are conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[7] This helps in developing and validating a stability-indicating analytical method.
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Conditions:
-
Hydrolytic: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) conditions at elevated temperatures (e.g., 60 °C).
-
Oxidative: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic: Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Thermal: Exposure to dry heat (e.g., 80 °C) in a solid state.
-
-
Procedure:
-
Prepare solutions of this compound or expose the solid API to the stress conditions for a defined period.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the assay of the parent drug and the levels of any degradation products.
-
Perform mass balance calculations to ensure that all degradation products are accounted for.
-
4.2.2. Formal Stability Testing (ICH Guidelines)
Formal stability studies are performed under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) guidelines to establish a re-test period for the API.[5]
-
Objective: To evaluate the long-term and accelerated stability of this compound.
-
Storage Conditions (as per ICH Q1A(R2)):
-
Procedure:
-
Package the API in containers that simulate the proposed packaging for storage and distribution.[6]
-
Place the samples in stability chambers maintained at the specified conditions.
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[6]
-
Analyze the samples for relevant attributes, including appearance, assay, degradation products, water content, and solid-state form (e.g., by PXRD).
-
Data Presentation
Illustrative data for a representative sparingly soluble hydrate compound is presented below.
Table 3: Illustrative Stability Data for a Hydrate API under Long-Term Conditions (25 °C/60% RH)
| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.2 |
| Impurity A (%) | ≤ 0.20 | < 0.05 | < 0.05 | 0.06 | 0.08 |
| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.16 | 0.18 | 0.25 |
| Water Content (%) | 3.5 - 4.5 | 4.1 | 4.0 | 4.1 | 4.2 |
| Solid Form | Form A | Conforms | Conforms | Conforms | Conforms |
Table 4: Illustrative Stability Data for a Hydrate API under Accelerated Conditions (40 °C/75% RH)
| Test Parameter | Specification | Initial | 3 Months | 6 Months |
| Appearance | White to off-white solid | Conforms | Conforms | Conforms |
| Assay (%) | 98.0 - 102.0 | 99.8 | 99.1 | 98.5 |
| Impurity A (%) | ≤ 0.20 | < 0.05 | 0.08 | 0.15 |
| Total Impurities (%) | ≤ 1.0 | 0.15 | 0.35 | 0.60 |
| Water Content (%) | 3.5 - 4.5 | 4.1 | 4.2 | 4.3 |
| Solid Form | Form A | Conforms | Conforms | Conforms |
Conclusion
The comprehensive study of solubility and stability is a cornerstone of pharmaceutical development. For this compound, understanding its behavior in various aqueous environments and under different stress conditions is critical to developing a robust and bioavailable dosage form. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this compound's physicochemical properties. While specific data remains proprietary, the illustrative examples serve as a practical guide for researchers and scientists in the field, ensuring that critical quality attributes are thoroughly investigated to support the delivery of a safe and effective therapeutic agent for insomnia.
References
- 1. medkoo.com [medkoo.com]
- 2. Vornorexant | C23H22FN7O2 | CID 137419776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vornorexant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. amsbio.com [amsbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Vornorexant - Taisho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 7. This compound | C23H24FN7O3 | CID 142515361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Quantification of Vornorexant in Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vornorexant is a dual orexin (B13118510) receptor antagonist investigated for the treatment of insomnia.[1] Accurate and reliable quantification of Vornorexant in plasma is essential for pharmacokinetic (PK) studies, toxicokinetic assessments, and overall clinical development. This document provides a detailed application note and protocols for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Vornorexant in plasma. The method is suitable for high-throughput analysis and can be adapted for the simultaneous quantification of its major metabolites.
Principle
This method utilizes reversed-phase liquid chromatography for the separation of Vornorexant from endogenous plasma components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and quantification is performed using Multiple Reaction Monitoring (MRM). A stable isotope-labeled internal standard (IS) is employed to ensure high accuracy and precision.
Materials and Reagents
-
Analytes and Internal Standard:
-
Vornorexant reference standard
-
Vornorexant stable isotope-labeled internal standard (e.g., [²H₄]Vornorexant)[1]
-
-
Solvents and Reagents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade, Type I)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
-
Plasma:
Instrumentation
-
Liquid Chromatography System:
-
Mass Spectrometer:
-
Analytical Column:
-
A reversed-phase C18 column, such as an Atlantis T3 (4.6 mm I.D. x 50 mm, 3 µm particle size) or equivalent.[1]
-
Experimental Protocols
Two primary methods for plasma sample preparation are presented: Protein Precipitation (PPT) for rapid analysis and Solid-Phase Extraction (SPE) for enhanced cleanup and sensitivity.[1]
Protocol 1: Protein Precipitation (PPT)
This protocol is suitable for rapid sample processing and high-throughput analysis.
Procedure:
-
Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample.[5]
-
Internal Standard Addition: Add the internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile.[5]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1][5]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[4][5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.[1][5]
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.[1]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is recommended when higher sensitivity and removal of matrix interferences are required.[1]
Procedure:
-
SPE Cartridge Conditioning: Condition an Oasis MAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[1]
-
Elution: Elute the analytes with 1 mL of methanol containing 2% formic acid.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[1][5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1][5]
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.[1]
LC-MS/MS Parameters
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Atlantis T3 (4.6 mm I.D. x 50 mm, 3 µm) or equivalent C18 column |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized to ensure separation from metabolites and matrix components. A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. |
| Column Temp. | 40 °C[6] |
| Injection Vol. | 10 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][5] |
| MRM Transitions | The specific precursor-to-product ion transitions for Vornorexant and its internal standard should be optimized for the instrument in use. Compound-specific parameters like collision energy (CE) and declustering potential (DP) must also be optimized.[1] |
| Source Parameters | Optimize ion source parameters such as spray voltage, gas flows, and temperature for maximum signal intensity.[4] |
Method Validation Summary
The analytical method should be fully validated according to regulatory guidelines, covering the following parameters:[5]
| Parameter | Typical Acceptance Criteria |
| Linearity | A linear range with a correlation coefficient (r²) of ≥0.99 is expected. For a similar compound, Lemborexant, a linear range of 1–300 ng/mL has been reported.[6][7] |
| Accuracy & Precision | Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).[8] |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources. |
| Matrix Effect | Assessed to ensure that ion suppression or enhancement from endogenous plasma components does not affect quantification. |
| Recovery | The extraction efficiency of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or lower.[5][8] |
Visualized Workflows
Discussion
The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study.[1] Protein precipitation offers a faster and more straightforward workflow, making it ideal for large sample batches where high sensitivity is not the primary concern.[9] In contrast, solid-phase extraction provides a cleaner extract by removing more matrix components, which can lead to reduced ion suppression and improved sensitivity.[1][9]
The chromatographic conditions should be optimized to ensure baseline separation of Vornorexant from its known metabolites (e.g., M1 and M3) if their simultaneous quantification is desired.[1][2] The use of a stable isotope-labeled internal standard is crucial for compensating for any variability in sample preparation and matrix effects, thereby ensuring the accuracy and robustness of the method.[1]
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Vornorexant in plasma.[1] The availability of two distinct sample preparation protocols offers flexibility to researchers based on their analytical needs.[1] This application note serves as a comprehensive guide for the implementation of this method in a research or drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS Based Identification and Quantification of a Novel Dual Orexin Receptor Antagonist in Plasma Samples by Validated SWGTOX Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of suvorexant in human plasma using 96-well liquid-liquid extraction and HPLC with tandem mass spectrometric detection [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Vornorexant for In Vivo Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vornorexant (B12412035) (also known as ORN-0829 or TS-142) is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) under development for the treatment of insomnia.[1][2] It competitively blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to both orexin 1 (OX1) and orexin 2 (OX2) receptors.[2][3] This antagonism of the orexin system, a key regulator of the sleep-wake cycle, facilitates the initiation and maintenance of sleep.[4][5][6] Unlike traditional hypnotics that act on the GABAergic system, Vornorexant's mechanism offers a targeted approach to promoting sleep.[4] Preclinical studies in animal models have demonstrated its efficacy in reducing sleep onset latency and prolonging sleep time.[6][7] Vornorexant's pharmacokinetic profile is characterized by rapid absorption and a short half-life, which is anticipated to minimize next-day residual effects.[7][8]
These application notes provide detailed protocols for the use of Vornorexant in in vivo electrophysiology studies, specifically focusing on polysomnographic recordings in rodents to assess its effects on sleep architecture.
Mechanism of Action
Vornorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[2] The orexin system, with neurons originating in the lateral hypothalamus, plays a crucial role in promoting and maintaining wakefulness by activating various downstream arousal centers in the brain.[1][5] Orexin peptides, upon binding to their G-protein coupled receptors, lead to neuronal depolarization and increased firing rates.[3] Vornorexant blocks these actions, thereby reducing the wake-promoting signals and facilitating a transition to sleep.[3][5]
Signaling Pathway
Data Presentation
In Vitro Receptor Binding Affinity
| Compound | OX1R IC50 (nM) | OX2R IC50 (nM) |
| Vornorexant | 1.05 | 1.27 |
| Data sourced from MedchemExpress and GlpBio.[9] |
Preclinical In Vivo Effects on Sleep Parameters in Rats
| Treatment | Dose (mg/kg) | Effect on Sleep Onset Latency | Effect on Total Sleep Time | Notes |
| Vornorexant | 1, 3, 10 | Reduced | Prolonged | No tolerance observed after 14 days of daily administration.[7] |
| Vornorexant | (unspecified) | - | - | Promoted sleep effectively.[10] |
This table summarizes qualitative findings from preclinical studies.
Experimental Protocols
Protocol 1: Preparation of Vornorexant for Oral Administration in Rodents
This protocol outlines the preparation of Vornorexant for oral gavage in rats.[9]
Materials:
-
Vornorexant powder
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile storage tubes
Procedure:
-
Calculate Required Amounts: Determine the total amount of Vornorexant and vehicle needed based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the body weight of the animals. A typical dosing volume for oral gavage in rats is 5-10 mL/kg.
-
Weigh Compound: Accurately weigh the Vornorexant powder using a calibrated analytical balance.
-
Prepare Vehicle: Prepare the 0.5% methylcellulose solution in sterile water.
-
Create a Paste: Gradually add a small amount of the methylcellulose solution to the Vornorexant powder in a mortar and triturate to form a smooth paste.
-
Dilute to Final Concentration: Slowly add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a uniform suspension.
-
Storage: Store the prepared suspension in sterile, light-protected tubes at 2-8°C. It is recommended to use the suspension within 24 hours of preparation. Shake well before each use.
Protocol 2: In Vivo Polysomnography (EEG/EMG) in Rodents
This protocol describes the surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording and subsequent data acquisition to assess the effects of Vornorexant on sleep-wake states.[10]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Surgical drill
-
Stainless steel screw electrodes for EEG
-
Insulated fine-wire electrodes for EMG
-
Head-mount connector
-
Dental cement
-
Suturing material
-
Electrophysiology recording system (amplifier, digitizer, software)
-
Recording chamber
Procedure:
Part A: Surgical Implantation of Electrodes
-
Anesthesia: Anesthetize the animal and place it in a stereotaxic frame. Maintain anesthesia throughout the surgical procedure.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
EEG Electrode Implantation: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices). Carefully insert the screw electrodes into the burr holes until they touch the dura mater.
-
EMG Electrode Implantation: Insert two insulated fine-wire electrodes into the nuchal (neck) muscles to record muscle tone.[10]
-
Head-mount Fixation: Connect the EEG and EMG electrodes to a head-mount connector. Secure the entire assembly to the skull using dental cement.[10]
-
Suturing and Recovery: Suture the scalp incision. Provide appropriate post-operative care, including analgesics, and allow the animal to recover for at least one week before the experiment.[9]
Part B: Experimental Recording
-
Habituation: Habituate the animals to the recording chambers and tethered recording cables for several days prior to the experiment to minimize stress.[9]
-
Experimental Design: Employ a crossover design where each animal receives the vehicle and different doses of Vornorexant on separate days, with an adequate washout period between treatments.[9]
-
Drug Administration: Administer the prepared Vornorexant suspension or vehicle via oral gavage at the beginning of the animal's inactive phase (light period for nocturnal rodents).
-
Data Acquisition: Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours) following administration.
Part C: Data Analysis
-
Sleep Scoring: Manually or automatically score the recorded EEG and EMG data into distinct sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep) in discrete epochs (e.g., 10-30 seconds).
-
Parameter Calculation: Quantify various sleep parameters, including:
-
Sleep onset latency (time to the first continuous period of NREM sleep)
-
Total time spent in wake, NREM, and REM sleep
-
Number and duration of sleep/wake bouts
-
Sleep efficiency (total sleep time / total recording time)
-
-
Statistical Analysis: Use appropriate statistical tests to compare the effects of different doses of Vornorexant with the vehicle control.
Experimental Workflow
Conclusion
Vornorexant is a dual orexin receptor antagonist with a clear mechanism of action that makes it a valuable tool for sleep research.[3][4] The protocols provided here offer a framework for researchers to investigate its effects on sleep architecture using in vivo electrophysiology in rodent models. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for the development of novel therapeutics for sleep disorders. As with any experimental protocol, optimization for specific laboratory conditions and animal models is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Vornorexant used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current and novel dual orexin receptor antagonists for the treatment of insomnia: the emergence of vornorexant [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Vornorexant Efficacy in Insomnia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the behavioral assays used to evaluate the efficacy of Vornorexant (B12412035), a novel dual orexin (B13118510) receptor antagonist (DORA), for the treatment of insomnia. Detailed protocols for key preclinical and clinical assessments are provided, along with a summary of efficacy data and visualizations of the underlying mechanism and experimental workflows.
Introduction
Vornorexant is a competitive antagonist of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] By blocking the wake-promoting signals of the orexin neuropeptides, Vornorexant facilitates the onset and maintenance of sleep.[2][3] Its pharmacological profile is characterized by rapid absorption and a short elimination half-life, aiming to provide prompt sleep onset while minimizing next-day residual effects.[2][4] The behavioral assays detailed below are crucial for evaluating these therapeutic characteristics.
Mechanism of Action
The orexin system is a key regulator of wakefulness and arousal. Orexin neurons, located in the lateral hypothalamus, project to various brain regions that promote wakefulness, including the locus coeruleus (norepinephrine), tuberomammillary nucleus (histamine), and dorsal raphe (serotonin).[1] Vornorexant competitively blocks orexin-A and orexin-B from binding to OX1R and OX2R, thereby suppressing the wake-promoting signaling cascade.[1][2]
Vornorexant's Mechanism of Action
Preclinical Behavioral Assays
Polysomnography (PSG) in Rodent Models
Polysomnography is the gold standard for assessing sleep architecture in animal models. It involves the continuous monitoring of electroencephalogram (EEG) and electromyogram (EMG) to differentiate between wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
Experimental Protocol: Rat Polysomnography
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Implantation of Electrodes:
-
Anesthetize the rat (e.g., with isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording.
-
Insert wire electrodes into the nuchal muscles for EMG recording.
-
Anchor the electrode assembly to the skull with dental cement.
-
Allow a recovery period of at least one week post-surgery.
-
-
Habituation:
-
Acclimate the rats to the recording chambers and tethering system for several days before the experiment.
-
-
Drug Administration:
-
Administer Vornorexant or vehicle orally (p.o.) or intraperitoneally (i.p.) at the beginning of the lights-off period (the active phase for nocturnal rodents).
-
-
Data Acquisition:
-
Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours) using a data acquisition system.
-
-
Data Analysis:
-
Score the recordings in epochs (e.g., 10-30 seconds) into three stages: wakefulness, NREM sleep, and REM sleep based on standard criteria (e.g., high-amplitude slow waves for NREM, theta-dominant EEG and low muscle tone for REM).
-
Calculate key parameters:
-
Sleep Latency: Time from drug administration to the first consolidated NREM sleep episode.
-
Total Sleep Time: Cumulative duration of NREM and REM sleep.
-
Sleep Efficiency: (Total Sleep Time / Total Recording Time) x 100%.
-
Wake After Sleep Onset (WASO): Total time spent awake after the initial sleep onset.
-
Number and Duration of Sleep/Wake Bouts.
-
-
Motor Coordination Assessment: Rotarod Test
The rotarod test is used to assess motor coordination and balance, and to detect any potential sedative or muscle-relaxant side effects of a drug that could impair motor function.
Experimental Protocol: Rat Rotarod Test
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Habituation and Training:
-
Acclimate the rats to the testing room.
-
Train the rats on the rotarod at a constant low speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to the experiment.
-
-
Test Procedure:
-
Administer Vornorexant or vehicle.
-
At a predetermined time post-administration (e.g., corresponding to the peak plasma concentration), place the rat on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A longer latency indicates better motor coordination.
-
Perform multiple trials with an appropriate inter-trial interval.
-
Preclinical Efficacy Data
Preclinical studies in rats have demonstrated the sleep-promoting effects of Vornorexant.
| Assay | Vornorexant Effect | Reference |
| Polysomnography (Rat) | Reduced sleep onset latency. | [5][6] |
| Prolonged total sleep time. | [5][6] | |
| No tolerance developed after 14 days of daily administration. | [5][7] | |
| Effective in rats with developed tolerance to zolpidem. | [5] | |
| Rotarod Test (Rat) | Did not impair motor coordination, even in combination with ethanol. | [5] |
Clinical Behavioral Assays
Subjective Sleep Assessment: Sleep Diaries
In clinical trials, sleep diaries are a primary tool for assessing the subjective efficacy of insomnia treatments from the patient's perspective.
Protocol: Daily Sleep Diary
Patients are instructed to complete a sleep diary every morning, as soon as possible after waking up. The diary typically captures the following information:
-
Time of going to bed.
-
Time of trying to fall asleep.
-
Estimated time to fall asleep (Subjective Sleep Latency - sSL).
-
Number of awakenings during the night.
-
Total time spent awake during the night after initial sleep onset (Subjective Wake After Sleep Onset - sWASO).
-
Time of final awakening.
-
Time of getting out of bed.
-
Subjective Total Sleep Time (sTST).
-
Subjective Sleep Efficiency (sSE): (sTST / time in bed) x 100%.
-
Rating of sleep quality (e.g., on a Likert scale).
-
Daytime functioning and any adverse events.
Clinical Efficacy Data
A Phase 3 clinical trial in Japanese patients with insomnia demonstrated the efficacy of Vornorexant.[1][3]
| Endpoint (at Week 2) | Placebo | Vornorexant (5 mg) | Vornorexant (10 mg) | Reference |
| Change from Baseline in Subjective Sleep Latency (sSL) | - | -10.6 minutes (p < .001 vs. Placebo) | -10.1 minutes (p < .001 vs. Placebo) | [1][3] |
| Change from Baseline in Subjective Sleep Efficiency (sSE) | - | +3.41% (p < .001 vs. Placebo) | +2.94% (p < .001 vs. Placebo) | [1][3] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the efficacy of Vornorexant from preclinical to clinical stages.
Vornorexant Efficacy Assessment Workflow
Conclusion
The behavioral assays outlined in these application notes provide a robust framework for the comprehensive evaluation of Vornorexant's efficacy and safety profile in the treatment of insomnia. The combination of objective preclinical measures, such as polysomnography, and subjective clinical data from patient-reported outcomes, like sleep diaries, is essential for characterizing the therapeutic potential of this novel dual orexin receptor antagonist. The data to date indicates that Vornorexant is an effective sleep-promoting agent with a favorable safety profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ampsych.com.au [ampsych.com.au]
- 3. Efficacy and safety of vornorexant in Japanese patients with insomnia: a randomized, placebo-controlled phase 3 pivotal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-Based Functional Assays for Orexin Receptor Antagonism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Orexin (B13118510) neuropeptides, Orexin-A and Orexin-B, play a crucial role in regulating sleep-wake cycles, appetite, and other physiological processes by activating the G protein-coupled receptors (GPCRs), Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R).[1][2][3] Antagonists of these receptors are of significant therapeutic interest, particularly for the treatment of insomnia.[4][5] This document provides detailed application notes and protocols for common cell-based functional assays used to identify and characterize orexin receptor antagonists.
Orexin Receptor Signaling Pathways
Orexin receptors are known for their promiscuous coupling to various G proteins, leading to the activation of multiple downstream signaling cascades.[1][6] Understanding these pathways is essential for selecting and designing appropriate functional assays.
-
Gq/11 Pathway: Activation of OX1R and OX2R predominantly leads to the coupling of Gαq/11 proteins.[1][7] This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a hallmark of orexin receptor activation.[1][6][8]
-
Gs and Gi/o Pathways: Orexin receptors have also been shown to couple to Gαs and Gαi/o proteins, leading to the stimulation and inhibition of adenylyl cyclase, respectively, thereby modulating cyclic AMP (cAMP) levels.[9]
-
β-Arrestin Pathway: Like many GPCRs, orexin receptors can also signal through β-arrestin pathways, which can mediate downstream effects such as ERK1/2 phosphorylation.[6][9]
Below is a diagram illustrating the primary signaling pathways of orexin receptors.
Caption: Orexin Receptor Signaling Pathways.
Calcium Mobilization Assays
Calcium mobilization assays are widely used to screen for orexin receptor modulators due to the robust coupling of these receptors to the Gq pathway.[8][10] These assays measure the transient increase in intracellular calcium concentration upon receptor activation.
Application Note: This assay is suitable for high-throughput screening (HTS) to identify both agonists and antagonists. For antagonist screening, cells are pre-incubated with the test compounds before the addition of an orexin agonist. The reduction in the agonist-induced calcium signal indicates antagonist activity.[11][12] Commonly used cell lines include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either OX1R or OX2R.[11][13]
Protocol: FLIPR-Based Calcium Mobilization Assay
This protocol is adapted for a 96-well or 384-well format using a fluorescent imaging plate reader (FLIPR).
Materials:
-
CHO or HEK293 cells stably expressing human OX1R or OX2R.
-
Cell culture medium (e.g., Ham's F12 or DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).[13]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[13]
-
Orexin-A or Orexin-B as the agonist.
-
Test compounds (potential antagonists).
-
Black-walled, clear-bottom microplates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the OX1R or OX2R expressing cells into black-walled, clear-bottom 96-well or 384-well plates at a density of 20,000 to 50,000 cells per well.[13][14] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Incubate the cells with a solution containing a calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) in assay buffer for 60 minutes at 37°C.[13]
-
Compound Addition (Antagonist Mode): After dye loading, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 5-30 minutes).[13]
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add the orexin agonist (e.g., Orexin-A at a final concentration that gives a submaximal response, EC80) to the wells. The instrument will measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect is determined by the degree of inhibition of the agonist-induced fluorescence signal. Calculate the IC50 values for the test compounds by fitting the concentration-response data to a sigmoidal curve.[13]
Caption: Workflow for a Calcium Mobilization Assay.
cAMP Assays
cAMP assays are used to investigate the coupling of orexin receptors to Gs and Gi proteins. Antagonists can be identified by their ability to block the agonist-induced increase (via Gs) or decrease (via Gi) in cAMP levels.
Application Note: These assays are valuable for characterizing the functional selectivity of antagonists, as some compounds may preferentially block one signaling pathway over another. Luciferase-based reporter assays under the control of a cAMP Response Element (CRE) are a common format.[15][16][17]
Protocol: CRE-Luciferase Reporter Gene Assay
Materials:
-
HEK293 cells co-transfected with an orexin receptor (OX1R or OX2R) and a CRE-luciferase reporter plasmid.
-
Cell culture medium.
-
Test compounds.
-
Orexin agonist.
-
Luciferase assay reagent (e.g., ONE-Glo™).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the transfected cells in a 96-well white, clear-bottom plate and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a short pre-incubation period.
-
Agonist Stimulation: Add the orexin agonist and incubate for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).
-
Luminescence Measurement: Add the luciferase assay reagent to the wells according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in agonist-induced luminescence indicates antagonist activity. Determine the IC50 values from the concentration-response curves.
Caption: Workflow for a CRE-Luciferase cAMP Assay.
Reporter Gene Assays
Reporter gene assays are a versatile tool to measure the transcriptional regulation mediated by various GPCR signaling pathways.[18] By using different response elements, one can probe the activation of specific downstream pathways.
Application Note: For orexin receptors, reporter genes can be placed under the control of response elements such as Serum Response Element (SRE) for the MAPK/ERK pathway or Nuclear Factor of Activated T-cells Response Element (NFAT-RE) for the Gq/calcium pathway.[15][16] These assays are highly sensitive and suitable for HTS.[18][19]
Protocol: General Reporter Gene Assay
Materials:
-
Cells co-transfected with the orexin receptor of interest and the appropriate reporter gene construct (e.g., SRE-luciferase or NFAT-luciferase).
-
Cell culture medium.
-
Test compounds.
-
Orexin agonist.
-
Reporter gene assay reagent (e.g., for luciferase or SEAP).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Plating and Incubation: Plate the transfected cells in a suitable microplate and incubate to allow for cell attachment.
-
Compound and Agonist Treatment: Pre-incubate the cells with test compounds, followed by stimulation with an orexin agonist.
-
Incubation for Reporter Expression: Incubate the plate for a sufficient duration (e.g., 6-24 hours) to allow for the transcription and translation of the reporter protein.
-
Signal Detection: Add the appropriate substrate for the reporter enzyme and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Determine the antagonist activity by the reduction in the agonist-induced reporter signal and calculate IC50 values.
Quantitative Data Summary
The following table summarizes the potency of several known orexin receptor antagonists determined in various cell-based functional assays.
| Compound | Target(s) | Assay Type | Cell Line | IC50 / Ki (nM) | Reference(s) |
| Suvorexant | OX1R/OX2R | Calcium Mobilization | CHO | OX2R: 55 | [20] |
| Inositol Phosphate | CHO | OX2R: pKb = 8.9 | [21] | ||
| Radioligand Binding | CHO | OX2R: pKi = 8.9 | [21] | ||
| Almorexant | OX1R/OX2R | Inositol Phosphate | CHO | OX2R: pKb = 8.0 | [21] |
| Radioligand Binding | CHO | OX2R: pKi = 8.0 | [21] | ||
| EMPA | OX2R selective | Inositol Phosphate | CHO | OX2R: pKb = 8.9 | [21] |
| Radioligand Binding | CHO | OX2R: pKi = 8.9 | [21] | ||
| TCS-OX2-29 | OX2R selective | Inositol Phosphate | CHO | OX2R: pKb = 7.5 | [21] |
| Radioligand Binding | CHO | OX2R: pKi = 7.5 | [21] | ||
| SB-334867 | OX1R selective | Radioligand Binding | CHO | OX2R: pKi = 6.1 | [21] |
| SB-408124 | OX1R selective | Radioligand Binding | CHO | OX2R: pKi = 6.0 | [21] |
| L-4 | OX2R | Calcium Mobilization | CHO | 2200 | [20] |
Note: pKi and pKb values are the negative logarithm of the Ki and Kb values, respectively. IC50 and Ki values can vary depending on the specific assay conditions and cell line used.
Conclusion
The choice of a cell-based functional assay for orexin receptor antagonism depends on the specific research goals, such as high-throughput screening, lead optimization, or studying signaling pathways. Calcium mobilization assays offer a robust and direct measure of Gq-mediated signaling, while cAMP and reporter gene assays provide insights into other signaling arms of the orexin receptors. The protocols and data presented here serve as a comprehensive guide for researchers in the field of orexin-targeted drug discovery.
References
- 1. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biology of Orexin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 7. Molecular mechanism of the wake-promoting agent TAK-925 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 18. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
Vornorexant Hydrate: Application Notes and Protocols for Preclinical Oral Dosing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation strategies for vornorexant (B12412035) hydrate (B1144303) in preclinical oral dosing studies. This document includes key data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support researchers in the fields of pharmacology, drug metabolism, and pharmacokinetics.
Vornorexant, a potent dual orexin (B13118510) receptor antagonist, is under development for the treatment of insomnia.[1][2] Its mechanism of action involves competitively blocking the binding of wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, thereby modulating the brain's sleep-wake circuitry.[1][3] Preclinical studies in animal models are crucial for characterizing its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Effective oral formulation is a critical component of these studies.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of vornorexant.
Table 1: Preclinical Pharmacokinetic Parameters of Vornorexant Following Oral Administration
| Parameter | Rat | Dog |
| Dose (mg/kg) | 3 | 3 |
| Tmax (h) | < 1 | < 1 |
| t1/2 (h) | ~1.0 | ~2.5 |
| Oral Bioavailability (%) | 7.6 | 58.0 |
| Data sourced from preclinical studies investigating the metabolism and disposition of vornorexant.[4][5] |
Table 2: Vornorexant Solubility
| Solvent System | Solubility |
| DMSO | ≥ 100 mg/mL |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline | ≥ 1.25 mg/mL |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL |
| 10% DMSO / 90% corn oil | ≥ 1.25 mg/mL |
| This data is for vornorexant free base and provides a reference for formulation development.[6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in preclinical studies of vornorexant are provided below.
Protocol 1: Preparation of Vornorexant Suspension for Oral Gavage in Rodents
This protocol describes a common method for preparing a vornorexant suspension for oral administration in preclinical rodent studies.[8][9]
Materials:
-
Vornorexant hydrate powder
-
0.5% (w/v) Methylcellulose (B11928114) 400 solution in purified water
-
Mortar and pestle
-
Graduated cylinders and beakers
-
Stir plate and magnetic stir bar
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle. The calculation should be based on the desired dose (e.g., 1, 3, or 10 mg/kg), the body weight of the animals, and the dosing volume (typically 5-10 mL/kg for rats).[9]
-
Weigh the precise amount of this compound powder using a calibrated analytical balance.
-
Triturate the this compound powder. Place the weighed powder in a mortar and grind it to a fine, uniform consistency.
-
Prepare a paste. Gradually add a small volume of the 0.5% methylcellulose solution to the powder in the mortar and triturate until a smooth, homogeneous paste is formed.[9]
-
Dilute to the final concentration. Transfer the paste to a beaker containing the remaining volume of the 0.5% methylcellulose solution. Use a magnetic stirrer to ensure the suspension is uniform.
-
Maintain suspension during dosing. Continuously stir the suspension at a low speed during the dosing procedure to prevent settling of the particles.
Protocol 2: In-Vivo Pharmacokinetic Study in Rats and Dogs
This protocol outlines the procedure for a typical preclinical pharmacokinetic study following oral administration of vornorexant.[8]
Animals:
Formulation:
-
Vornorexant suspended in 0.5% (w/v) methylcellulose 400.[8]
Procedure:
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: Administer the vornorexant suspension orally via gavage for rats or by oral administration for dogs at the desired dose (e.g., 3 mg/kg).[8]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA-2K).[8]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of vornorexant and its metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 using appropriate software.
Protocol 3: Safety Pharmacology Study in Rats
This protocol provides a general outline for assessing the central nervous system safety of vornorexant.
Animals:
-
Male rats[10]
Procedure:
-
Dosing: Administer vornorexant orally at various dose levels. A control group should receive the vehicle only.
-
Motor Coordination Assessment: Evaluate motor coordination using a rotarod test at specified time points after dosing. Record the latency to fall for each animal.
-
Behavioral Observations: Conduct a comprehensive set of behavioral observations (e.g., Irwin test or functional observational battery) to assess for any neurological or behavioral abnormalities.
-
Data Analysis: Compare the results from the vornorexant-treated groups to the control group to identify any potential adverse effects on the central nervous system. Preclinical studies have shown that vornorexant did not impair motor coordination in rats.[10][11]
Visualizations
The following diagrams illustrate key concepts related to vornorexant's mechanism of action and the experimental workflow in preclinical studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Vornorexant used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vornorexant Competition Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vornorexant (also known as ORN-0829 or TS-142) is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) that competitively blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to the orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] This antagonism of the orexin system, a key regulator of wakefulness, makes Vornorexant a promising therapeutic agent for the treatment of insomnia.[2][3] Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like Vornorexant with their target receptors. This document provides a detailed protocol for a competition radioligand binding assay to determine the binding affinity of Vornorexant for the human OX1 and OX2 receptors.
Principle of the Assay
This assay employs a competitive binding format. A radiolabeled ligand with known high affinity for the orexin receptors (e.g., [¹²⁵I]-Orexin-A) is incubated with cell membranes expressing either OX1R or OX2R.[1][4] In the presence of a competing unlabeled ligand, such as Vornorexant, the binding of the radioligand to the receptor is inhibited in a concentration-dependent manner. By measuring the amount of radioactivity bound to the membranes at various concentrations of Vornorexant, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value is then used to calculate the equilibrium dissociation constant (Ki), which represents the binding affinity of the compound.[5][6]
Signaling Pathway
The binding of orexin-A and orexin-B to their G-protein coupled receptors, OX1R and OX2R, initiates signaling cascades that promote wakefulness.[1] OX1R primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to neuronal excitation. OX2R can couple to both Gq and Gi/o proteins.[1] Vornorexant acts as a competitive antagonist at both receptors, blocking these downstream signaling events.[1][4]
Data Summary
The following table summarizes the in vitro binding affinity of Vornorexant for the human orexin receptors.
| Compound | Receptor | IC₅₀ (nM) | Reference |
| Vornorexant | OX1R | 1.05 | [7] |
| Vornorexant | OX2R | 1.27 | [7] |
Experimental Protocol
This protocol outlines a general procedure for a competition radioligand binding assay. Specific conditions, such as incubation time and temperature, may require optimization.
Materials and Reagents
-
Cell Membranes: Membranes prepared from HEK293 or CHO-K1 cells stably expressing either human OX1R or OX2R.[1][4]
-
Radioligand: [¹²⁵I]-Orexin-A or another suitable radiolabeled orexin receptor ligand.
-
Unlabeled Ligand: Vornorexant.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Non-specific Binding Control: A high concentration of an unlabeled orexin receptor ligand (e.g., 1 µM Orexin-A).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).[8]
-
Filtration apparatus (e.g., cell harvester).[8]
-
Scintillation counter.
-
Scintillation fluid.
Experimental Workflow
Detailed Methodology
-
Membrane Preparation:
-
Culture HEK293 or CHO-K1 cells stably expressing either human OX1R or OX2R.
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[5]
-
-
Assay Setup:
-
Prepare serial dilutions of Vornorexant in assay buffer.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + radioligand + assay buffer (vehicle).
-
Non-specific Binding: Cell membranes + radioligand + high concentration of unlabeled orexin ligand.
-
Competition: Cell membranes + radioligand + varying concentrations of Vornorexant.
-
-
-
Incubation:
-
To each well, add the appropriate components in the following order: assay buffer, cell membranes, Vornorexant (or vehicle/non-specific control), and finally the radioligand.
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[8]
-
-
Filtration:
-
Quantification:
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the Vornorexant concentration.
-
-
Determine IC₅₀:
-
Calculate Ki:
Conclusion
This protocol provides a robust framework for determining the binding affinity of Vornorexant to orexin receptors. The resulting data is crucial for understanding its pharmacological profile and for the development of novel therapeutics targeting the orexin system. Adherence to proper experimental technique and data analysis is essential for obtaining accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Vornorexant used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Vornorexant: Application Notes and Protocols for Orexin System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vornorexant (B12412035), also known as ORN-0829 or TS-142, is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) with high affinity for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2][3] Developed by Taisho Pharmaceutical, it is primarily investigated for the treatment of insomnia.[1][4] By competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, vornorexant effectively suppresses the orexinergic signaling that drives wakefulness and arousal.[4][5] Its distinct pharmacokinetic profile, characterized by rapid absorption and a short elimination half-life, makes it an excellent tool compound for researchers studying the orexin system's role in various physiological processes beyond sleep, including appetite, mood disorders, and substance use disorders.[1][6] This document provides detailed application notes and protocols for the use of vornorexant as a research tool.
Mechanism of Action
Vornorexant functions as a competitive antagonist at both OX1 and OX2 receptors.[1][2] The orexin system is a key regulator of wakefulness, with orexin neurons in the lateral hypothalamus projecting to and activating various arousal centers in the brain.[2][5] Orexin peptides binding to their G-protein coupled receptors (GPCRs), OX1R and OX2R, initiates a signaling cascade that promotes and sustains wakefulness.[7] Vornorexant blocks this interaction, thereby reducing the excitatory signaling and facilitating the transition to and maintenance of sleep.[1][5]
Data Presentation
In Vitro Receptor Binding and Functional Activity
| Parameter | Vornorexant | Species | Reference(s) |
| OX1R Affinity (IC50) | 1.05 nM | Human | [8][9][10] |
| OX2R Affinity (IC50) | 1.27 nM | Human | [8][9][10] |
Preclinical Pharmacokinetics
| Species | Administration Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Reference(s) |
| Rat | Oral | 1-10 | ~0.5 - 1 | 0.238 | [9][11] |
| Dog | Oral | 3 | Not Specified | 1.16 | [9][11] |
| Human | Oral | 1-30 | <1 | 1.32–3.25 | [11] |
Signaling Pathway
The orexin receptors, OX1R and OX2R, are G-protein coupled receptors. OX1R primarily couples to the Gq subclass of G-proteins, while OX2R can couple to both Gq and Gi/o proteins.[2][12] The binding of orexin peptides initiates a cascade of intracellular events. The Gq pathway activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), both of which contribute to neuronal excitation.[8] The Gi/o pathway can inhibit adenylyl cyclase and modulate ion channel activity.[2] Vornorexant competitively blocks orexin peptides from binding to both OX1R and OX2R, thus inhibiting these downstream signaling cascades that promote wakefulness.[1]
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of vornorexant for human OX1 and OX2 receptors.
Methodology: A competitive radioligand binding assay is a standard method.[2][5]
-
Membrane Preparation:
-
Radioligand Binding:
-
Incubate the cell membranes with a specific radioligand (e.g., [¹²⁵I]-Orexin-A) and varying concentrations of vornorexant.[2]
-
-
Incubation and Filtration:
-
Allow the mixture to incubate to reach competitive binding equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.[2]
-
-
Quantification:
-
Measure the radioactivity retained on the filter using a scintillation counter.[2]
-
-
Data Analysis:
-
Determine the concentration of vornorexant that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
If necessary, convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[13]
-
In Vivo Sleep Assessment in Rodents
Objective: To assess the sleep-promoting effects of vornorexant in rats or mice.
Methodology: Polysomnography (PSG) is used to record electroencephalogram (EEG) and electromyogram (EMG) to determine sleep-wake states.[10][14]
-
Animal Model and Surgical Implantation:
-
Habituation and Baseline Recording:
-
Vornorexant Formulation and Administration:
-
Prepare a vehicle solution, commonly 0.5% w/v methylcellulose (B11928114) 400 in water.[14]
-
Suspend vornorexant in the vehicle. Effective oral doses in rats are typically in the range of 1-10 mg/kg.[9][14]
-
Administer vornorexant or vehicle via oral gavage (p.o.) at the beginning of the dark (active) phase.[14]
-
-
Post-Dosing Recording and Data Analysis:
Broader Research Applications
While primarily developed for insomnia, vornorexant's mechanism of action as a potent DORA makes it a valuable tool for investigating the broader role of the orexin system in:
-
Anxiety and Depression: The orexin system is implicated in the stress response and emotional regulation. Vornorexant can be used to explore the causal relationship between orexin signaling, sleep quality, and mood disorders.[1]
-
Substance Use Disorders: Orexin hyperactivity may contribute to drug-seeking behavior and withdrawal. Vornorexant could be used to investigate the role of the orexin system in addiction and as a potential therapeutic to manage withdrawal-associated insomnia and craving.[1]
-
Appetite and Metabolism: The orexin system is also involved in regulating feeding behavior and energy homeostasis.
Conclusion
Vornorexant is a potent and selective dual orexin receptor antagonist with a favorable pharmacokinetic profile for research applications. Its high affinity for both OX1R and OX2R allows for effective blockade of the orexin system. The detailed protocols provided in this document offer a framework for utilizing vornorexant in both in vitro and in vivo studies to further elucidate the multifaceted role of the orexin system in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vornorexant - Taisho Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 4. What is Vornorexant used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Current and novel dual orexin receptor antagonists for the treatment of insomnia: the emergence of vornorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Measuring the Brain Penetration of Vornorexant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for quantifying the brain penetration of Vornorexant, a dual orexin (B13118510) receptor antagonist. The following sections outline the key techniques, methodologies, and data interpretation relevant to preclinical assessment of Vornorexant's central nervous system (CNS) distribution.
Introduction to Vornorexant and CNS Penetration
Vornorexant is a dual orexin 1 and orexin 2 receptor (OX1R/OX2R) antagonist developed for the treatment of insomnia.[1][2] Its therapeutic efficacy is dependent on its ability to cross the blood-brain barrier (BBB) and engage with its targets in the brain.[3] Therefore, accurate measurement of its brain penetration is critical during preclinical and clinical development. Key parameters for assessing CNS penetration include the concentration of the drug in brain tissue and cerebrospinal fluid (CSF), the unbound brain-to-plasma concentration ratio (Kp,uu), and in vivo receptor occupancy.
The following protocols describe established methods for quantifying Vornorexant's brain penetration, primarily in rodent models.
Quantification of Vornorexant in Brain Tissue and Cerebrospinal Fluid (CSF) by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like Vornorexant in biological matrices due to its high sensitivity and specificity.[4] This protocol details the procedure for measuring Vornorexant concentrations in rat brain homogenate and CSF.
Experimental Protocol: LC-MS/MS Analysis
Objective: To determine the concentration of Vornorexant in rat brain tissue and CSF following oral administration.
Materials:
-
Vornorexant analytical standard
-
Stable isotope-labeled internal standard (IS) for Vornorexant (e.g., ¹³C,²H₃-vornorexant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat brain tissue and CSF samples (collected at predetermined time points post-dosing)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
Sample Collection (In Vivo Phase):
-
Administer Vornorexant orally to rats at the desired dose (e.g., 3 mg/kg).[5]
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours post-dose), anesthetize the animals.[5]
-
Collect blood samples via cardiac puncture or other appropriate method.[5] Process to obtain plasma.
-
Perfuse the rat transcardially with saline to remove blood from the brain.
-
Excise the brain and store all samples at -80°C until analysis.[5]
Sample Preparation:
-
Brain Tissue Homogenization:
-
Protein Precipitation (for Brain Homogenate and CSF):
-
To a known volume of brain homogenate or CSF (e.g., 50 µL), add a 3-fold volume of ice-cold acetonitrile containing the internal standard.[5]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL).
-
Transfer to an autosampler vial for analysis.
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Vornorexant from endogenous matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Vornorexant and its internal standard would be determined during method development.
-
Data Analysis:
-
Construct a calibration curve using standards of known Vornorexant concentrations.
-
Calculate the peak area ratio of Vornorexant to the internal standard for all samples.
-
Determine the concentration of Vornorexant in the unknown samples by interpolating from the calibration curve.
Data Presentation: Vornorexant Pharmacokinetics in Rats
| Parameter | Brain | CSF | Plasma | Unbound Plasma |
| Cmax (ng/mL or ng/g) | 7.44 | 2.14 | 22.1 | 4.26 |
| AUC0-t (h*ng/mL) | - | 3.55 | 45.2 | 7.72 |
| Unbound AUC Ratio to Plasma | - | 0.46 | - | - |
Data are based on a 3 mg/kg oral dose in rats.[5] CSF concentrations are considered to be unbound. Unbound plasma concentrations are calculated using the free plasma fraction.
Experimental Workflow: LC-MS/MS
Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled drug and its metabolites throughout the entire body, including the brain.[1][9] This technique is invaluable for identifying potential sites of drug accumulation.
Experimental Protocol: QWBA
Objective: To determine the tissue distribution of [¹⁴C]Vornorexant in rats.
Materials:
-
[¹⁴C]Vornorexant
-
Albino rats (e.g., Sprague-Dawley)
-
Carboxymethylcellulose (CMC)
-
Cryostat microtome
-
Phosphor imaging plates
-
Phosphor imager system
-
Image analysis software
Procedure:
-
Administer a single oral dose of [¹⁴C]Vornorexant to rats.[5]
-
At various time points post-dose (e.g., 0.5, 2, 6, 24, 72 hours), euthanize the animals by CO₂ asphyxiation.[5]
-
Freeze the carcasses in a mixture of hexane (B92381) and solid CO₂.
-
Embed the frozen carcasses in a CMC gel on the stage of a cryostat microtome.
-
Collect thin (e.g., 40 µm) sagittal sections of the entire animal.
-
Dehydrate the sections by freeze-drying.
-
Expose the sections to a phosphor imaging plate in a light-tight cassette.
-
After an appropriate exposure time, scan the imaging plate using a phosphor imager.
-
Quantify the radioactivity in different tissues, including various brain regions, by comparing the signal intensity to that of co-exposed radioactive standards.
QWBA Workflow Diagram
In Vivo Orexin Receptor Occupancy
Measuring receptor occupancy (RO) is crucial for establishing a relationship between the pharmacokinetic profile of Vornorexant and its pharmacodynamic effect.[2] Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to quantify the binding of a drug to its target in the living brain.[10]
Experimental Protocol: Preclinical PET for Receptor Occupancy
Objective: To determine the occupancy of OX1 and OX2 receptors by Vornorexant in the rat brain.
Materials:
-
Vornorexant
-
A suitable PET radioligand for orexin receptors (e.g., a ¹¹C- or ¹⁸F-labeled orexin receptor antagonist)[3][11]
-
Anesthetized rats
-
PET scanner
-
Image analysis software
Procedure:
-
Baseline Scan:
-
Anesthetize a rat and position it in the PET scanner.
-
Administer a bolus injection of the orexin receptor radioligand intravenously.
-
Acquire dynamic PET data for a specified duration (e.g., 90 minutes).
-
-
Vornorexant Administration:
-
Administer a single oral dose of Vornorexant to the same or a separate cohort of rats.
-
-
Post-Dose Scan:
-
At a time point corresponding to the expected peak plasma concentration of Vornorexant, repeat the PET scan as described in the baseline scan.
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain known to have high densities of orexin receptors.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the binding potential (BP_ND) or distribution volume (V_T) for the radioligand in the baseline and post-dose scans using appropriate kinetic modeling.
-
Calculate receptor occupancy (RO) using the following formula:
-
RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] * 100
-
Signaling Pathway and Experimental Logic
Conclusion
The techniques described in these application notes provide a comprehensive framework for evaluating the brain penetration of Vornorexant. By combining direct measurement of drug concentrations in brain tissue and CSF with advanced imaging techniques like QWBA and PET, researchers can build a robust understanding of the pharmacokinetic and pharmacodynamic properties of Vornorexant in the CNS. This multi-faceted approach is essential for optimizing dosing regimens and predicting clinical efficacy.
References
- 1. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and preclinical evaluations of 11C-labeled radioligands for imaging brain orexin-1 and orexin-2 receptors with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Author Spotlight: Obtaining High-Quality CSF and Blood Samples for Epilepsy Biomarker Discovery [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. qps.com [qps.com]
- 10. Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Potential PET Imaging Probes for the Orexin 2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Vornorexant Hydrate In Vitro Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Vornorexant hydrate (B1144303) in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is Vornorexant hydrate and what are its physicochemical properties?
This compound is the hydrated form of Vornorexant (also known as ORN-0829 or TS-142), a potent dual orexin (B13118510) receptor antagonist (DORA).[1] It is under investigation for the treatment of insomnia and sleep apnea.[2] Key physicochemical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate | [3] |
| CAS Number | 1793073-92-3 (hydrate) | [4] |
| Molecular Formula | C23H24FN7O3 | [3] |
| Molecular Weight | 465.49 g/mol | [4] |
| Appearance | White to light yellow solid | [1] |
Q2: How should I store this compound powder and its stock solutions?
-
Powder: Store this compound powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
In solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 100 mg/mL. For optimal results, use anhydrous, newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.
Q4: My this compound precipitated when I diluted my DMSO stock solution in my aqueous assay buffer. Why did this happen and what can I do?
This is a common issue for poorly water-soluble compounds like Vornorexant. The DMSO keeps the compound solubilized at high concentrations, but when diluted into an aqueous buffer, the compound's low aqueous solubility can cause it to precipitate out of solution. The troubleshooting guide below provides a systematic approach to address this issue.
Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Media
If you are observing precipitation of this compound upon dilution of your DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media), follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Solubility Data
The following table summarizes the available solubility data for Vornorexant. Note that "hydrate" is often not specified in datasheets, but it is the common commercially available form.
| Solvent/Vehicle | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | 223.48 | Saturation unknown. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 | 2.79 | A common vehicle for in vivo studies. | |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 | 2.79 | An alternative in vivo formulation. | |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 | 2.79 | A lipid-based vehicle for in vivo administration. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (MW: 465.49 g/mol ). For example, for 1 mL of a 100 mM stock solution, weigh 46.55 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Vortex the mixture thoroughly for 2-5 minutes until the powder is completely dissolved.
-
Sonication (Optional): If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Kinetic Solubility Assessment in Aqueous Buffer
This protocol is based on the widely used shake-flask method to determine the kinetic solubility of this compound in a buffer of choice.
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is necessary.
-
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the equilibrium solubility of this compound in the tested buffer.
This compound Mechanism of Action and Experimental Workflow
Vornorexant acts as a dual antagonist of the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The orexin system is a key regulator of wakefulness. By blocking the binding of orexin-A and orexin-B neuropeptides to these receptors, Vornorexant suppresses wake-promoting signaling pathways.[1]
Caption: this compound's mechanism of action on the orexin signaling pathway.
A typical workflow for assessing the in vitro efficacy of this compound is outlined below:
Caption: A typical experimental workflow for in vitro cell-based assays with this compound.
References
Vornorexant Dosage Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Vornorexant (B12412035) dosage for maximal therapeutic effect. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vornorexant?
A1: Vornorexant is a dual orexin (B13118510) receptor antagonist (DORA).[1][2][3][4] It functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.[2][4] This inhibition of orexin signaling, which is crucial for maintaining wakefulness and arousal, facilitates the onset and maintenance of sleep.[2][3] Unlike traditional hypnotics that often target the GABA-A receptor system, Vornorexant's mechanism is thought to offer a better safety profile with a reduced risk of dependence and next-day cognitive impairment.[2][3]
Q2: What are the key pharmacokinetic parameters of Vornorexant to consider when designing experiments?
A2: Vornorexant is characterized by rapid absorption and a short elimination half-life, which is intended to minimize next-day residual effects.[2][5] Key pharmacokinetic data from preclinical and clinical studies are summarized below.
Table 1: Pharmacokinetic Profile of Vornorexant
| Parameter | Human (Healthy Japanese Participants) | Rat | Dog |
| Route of Administration | Oral | Oral | Oral |
| Dose Range | 1-30 mg (single ascending dose)[6] | 1-10 mg/kg[7][8] | Not Specified |
| Time to Maximum Plasma Concentration (Tmax) | 0.5 - 3.0 hours[2][6] | < 1.0 hour[7][9] | Not Specified |
| Elimination Half-life (t1/2) | 1.32 - 3.25 hours[2][6] | ~1.0 hour[7][9] | ~2.5 hours[7] |
| Area Under the Curve (AUC) | Increased proportionally with dose[2][6] | Not Specified | Not Specified |
Note: Data compiled from multiple preclinical and clinical studies.
Q3: How does food intake affect the pharmacokinetics of Vornorexant?
A3: In healthy Japanese participants, food intake did not affect the maximum observed plasma concentration (Cmax) of Vornorexant but did increase the area under the plasma concentration-time curve from time zero to infinity (AUC0-inf).[6][10] This suggests that taking Vornorexant with food may increase its overall exposure.
Q4: What are the known effective doses of Vornorexant from clinical trials?
A4: A Phase 3 clinical trial in Japanese patients with insomnia demonstrated that both 5 mg and 10 mg of Vornorexant significantly improved sleep onset latency and sleep efficiency compared to a placebo.[11][12] The proportion of responders increased with the dose, suggesting that higher doses may be more beneficial for some patients.[11]
Table 2: Summary of Phase 3 Clinical Trial Efficacy Data for Vornorexant in Insomnia
| Endpoint | Vornorexant 5 mg (VOR5) vs. Placebo (PBO) | Vornorexant 10 mg (VOR10) vs. Placebo (PBO) |
| Change in Subjective Sleep Latency (Week 2) | -10.6 min (p < .001)[12] | -10.1 min (p < .001)[12] |
| Change in Subjective Sleep Efficiency (Week 2) | +3.41% (p < .001)[12] | +2.94% (p < .001)[12] |
Q5: What are the common adverse events associated with Vornorexant?
A5: In a Phase 3 study, the most common adverse event reported was somnolence, with an incidence of 3.1% in the 5 mg group and 3.6% in the 10 mg group, compared to 1.5% in the placebo group.[12] Importantly, no adverse events of cataplexy, falls, muscular weakness, sleep paralysis, or hypnagogic/hypnopompic hallucinations were reported.[11][12]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of Vornorexant between experimental subjects.
-
Possible Cause: Inconsistent administration technique.
-
Solution: For oral gavage in animal studies, ensure proper and consistent placement of the gavage needle to guarantee complete dose delivery.[5]
-
-
Possible Cause: Food effects.
-
Solution: Administer Vornorexant to fasted animals or ensure a consistent feeding schedule relative to dosing to minimize variability in absorption.[7]
-
-
Possible Cause: Formulation issues.
-
Solution: If using a suspension, ensure it is homogenous by continuous stirring or vortexing before each administration.[5] A common vehicle for preclinical studies is 0.5% w/v methylcellulose (B11928114) 400 in water.[5]
-
Issue 2: Lack of expected therapeutic effect in animal models of insomnia.
-
Possible Cause: Timing of administration.
-
Solution: The sleep-promoting effects of Vornorexant are dependent on the animal's circadian rhythm. Administer the compound just before the beginning of the animal's active (dark) phase to observe maximal effects.[7]
-
-
Possible Cause: Animal stress.
-
Solution: Handling and injection stress can counteract the sleep-promoting effects of the drug.[7] Ensure animals are properly acclimated to the experimental procedures and environment.
-
-
Possible Cause: Inadequate dose.
Experimental Protocols & Visualizations
Vornorexant Signaling Pathway
Vornorexant acts as a competitive antagonist at both OX1 and OX2 receptors, preventing the binding of orexin-A and orexin-B. This blocks the downstream signaling cascades that promote wakefulness.
Caption: Vornorexant blocks orexin binding to OX1/OX2 receptors.
Experimental Workflow for Preclinical Pharmacokinetic Study
A typical workflow for assessing the pharmacokinetic profile of Vornorexant in a preclinical model, such as rats, is outlined below.
References
- 1. Vornorexant - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is Vornorexant used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics, pharmacodynamics and safety profile of the dual orexin receptor antagonist vornorexant/TS-142 in healthy Japanese participants following single/multiple dosing: Randomized, double-blind, placebo-controlled phase-1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Efficacy and safety of vornorexant in Japanese patients with insomnia: a randomized, placebo-controlled phase 3 pivotal study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Vornorexant variability in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating vornorexant (B12412035) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of vornorexant?
Vornorexant is a dual orexin (B13118510) receptor antagonist (DORA). It functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to both orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R)[1][2]. This inhibition of the orexin system, a key regulator of the sleep-wake cycle, leads to a suppression of wakefulness and thereby promotes the initiation and maintenance of sleep.
Q2: What are the expected effects of vornorexant in preclinical models of insomnia?
In preclinical studies, primarily in rats and dogs, vornorexant has been shown to reduce sleep onset latency and prolong total sleep time[1][2][3]. These effects are observed when vornorexant is administered orally, typically before the animal's active phase (i.e., the dark period for rodents)[1][2]. Notably, vornorexant has demonstrated efficacy without impairing motor coordination[2].
Q3: What is the pharmacokinetic profile of vornorexant in common preclinical species?
Vornorexant is characterized by rapid absorption and a short elimination half-life in both rats and dogs. This profile suggests a quick onset of action and a potentially lower risk of next-day residual effects.
Q4: Are the metabolites of vornorexant pharmacologically active?
Vornorexant is extensively metabolized, primarily through oxidation[1][4]. In rats, the major circulating components are the cleaved metabolites M10 and M12, while in dogs, the unchanged parent drug is the most abundant[1][4]. The metabolites M1 and M3 have been identified in both species and in human hepatocytes; however, they exhibit weaker pharmacological activity than vornorexant itself[1][4]. The parent compound is considered the primary contributor to the observed efficacy[1][4].
Data Presentation
Preclinical Pharmacokinetic Parameters of Vornorexant
| Parameter | Rat | Dog |
| Tmax (Time to Peak Plasma Concentration) | ~0.67 hours | ~1.3 hours |
| t1/2 (Elimination Half-Life) | ~1.0 hour | ~2.5 hours |
| Oral Bioavailability | 7.6% | 58.0% |
Data summarized from preclinical studies.[5]
Preclinical Efficacy of Vornorexant in Rodent Models (Qualitative Summary)
| Efficacy Endpoint | Effect | Animal Model |
| Sleep Onset Latency | Decreased | Rat |
| Total Sleep Time | Increased | Rat |
| Wakefulness | Decreased | Rat |
| Non-REM Sleep | Increased | Rat |
| REM Sleep | Increased | Rat |
Experimental Protocols
In Vivo Sleep-Wake Assessment in Rats via Electroencephalography (EEG) and Electromyography (EMG)
Objective: To evaluate the dose-dependent effects of vornorexant on sleep architecture.
Animal Model: Male Sprague-Dawley rats are commonly used.
Surgical Implantation:
-
Anesthetize rats and surgically implant EEG and EMG electrodes for polysomnographic recording.
-
Allow for a minimum of one week of post-operative recovery.
Acclimation:
-
Acclimate the animals to the recording chambers and tethering system to minimize stress-induced variability.
Drug Administration:
-
Vehicle: Vornorexant is typically suspended in 0.5% methylcellulose.
-
Route: Administer orally (p.o.) via gavage.
-
Timing: Dose animals just before the onset of the dark phase (their active period).
Data Acquisition and Analysis:
-
Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours) post-dosing.
-
Score the recordings in epochs (e.g., 10-30 seconds) as wakefulness, non-REM (NREM) sleep, or REM sleep.
-
Analyze key sleep parameters, including sleep onset latency, total sleep time, and the duration and percentage of each sleep stage. Compare these parameters between vornorexant-treated and vehicle-treated groups.
Troubleshooting Guides
Issue 1: High Variability in Sleep/Wake Data
-
Possible Cause: Inconsistent timing of drug administration relative to the circadian cycle.
-
Troubleshooting Tip: Administer vornorexant consistently at the beginning of the dark phase for nocturnal rodents to assess its sleep-promoting effects during their active period.
-
-
Possible Cause: Stress induced by handling and dosing procedures.
-
Troubleshooting Tip: Ensure all animals are thoroughly acclimated to the experimental setup, including handling and oral gavage with the vehicle, before the start of the study.
-
-
Possible Cause: Environmental disturbances.
-
Troubleshooting Tip: Maintain a controlled and stable environment (light, temperature, noise) in the animal housing and testing rooms.
-
Issue 2: Lack of Efficacy or Inconsistent Results
-
Possible Cause: Inappropriate dosage.
-
Troubleshooting Tip: Conduct a pilot dose-response study to determine the optimal dose range for your specific animal model and experimental conditions. Vornorexant has shown sleep-promoting effects at oral doses starting from 1 mg/kg in rats[5].
-
-
Possible Cause: Timing of observation relative to the drug's short half-life.
-
Troubleshooting Tip: Given vornorexant's short half-life (~1 hour in rats), ensure that the primary efficacy endpoints are measured within the expected window of pharmacological activity. Continuous EEG/EMG recording immediately after dosing is crucial.
-
-
Possible Cause: Contribution of active metabolites.
Issue 3: Potential for Motor Impairment Confounding Results
-
Possible Cause: Ataxia or sedation affecting behavioral readouts.
-
Troubleshooting Tip: Although preclinical data suggest vornorexant does not impair motor coordination, it is good practice to confirm this in your experimental setup. Conduct a rotarod test as a control experiment at the doses used in your primary sleep studies.
-
Visualizations
Caption: Orexin signaling pathway and vornorexant's mechanism of action.
Caption: Preclinical experimental workflow for vornorexant sleep studies.
Caption: Troubleshooting logic for vornorexant preclinical studies.
References
- 1. Preclinical metabolism and the disposition of vornorexant/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Improving the Oral Bioavailability of Vornorexant Hydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the oral bioavailability of Vornorexant hydrate (B1144303). The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Vornorexant and why is its oral bioavailability a critical parameter?
Vornorexant (also known as TS-142 or ORN-0829) is a potent and selective dual orexin (B13118510) receptor antagonist (DORA) being investigated for the treatment of insomnia.[1][2] It works by blocking the wake-promoting neuropeptides orexin-A and orexin-B from binding to their receptors (OX1R and OX2R), thus helping to regulate the sleep-wake cycle.[1][3]
Oral bioavailability—the fraction of an administered drug that reaches the systemic circulation—is a critical factor for an orally delivered therapeutic like Vornorexant.[4] Adequate bioavailability is essential to ensure that a consistent and effective concentration of the drug reaches its target in the brain to produce the desired therapeutic effect. Low or variable bioavailability can lead to suboptimal efficacy, increased dose requirements, and unpredictable patient responses.[5]
Q2: What are the primary challenges to achieving high oral bioavailability for Vornorexant?
The primary challenges for Vornorexant's oral bioavailability appear to be a combination of two factors:
-
Limited Aqueous Solubility : Like many modern drug candidates, Vornorexant's complex structure suggests it may have poor solubility in water.[6][7] While it is soluble in organic solvents like DMSO, its dissolution in gastrointestinal fluids can be a rate-limiting step for absorption.[1][8]
-
Extensive First-Pass Metabolism : Preclinical data indicates that Vornorexant is extensively metabolized, primarily through oxidation.[9][10] After oral administration, the drug is absorbed from the gut and passes through the liver before reaching systemic circulation. A significant portion of the drug can be metabolized and inactivated in the liver during this "first pass," which reduces its bioavailability. This is highlighted by preclinical pharmacokinetic data where the bioavailability in rats was only 7.6%, while in dogs it was 58.0%, suggesting significant species differences in metabolism.[10]
Q3: What are the most common formulation strategies to improve the oral bioavailability of a compound like Vornorexant?
To overcome the challenges of low solubility and first-pass metabolism, several formulation strategies can be employed.[4][6][11] These can be broadly categorized as:
-
Amorphous Solid Dispersions (ASDs) : This is a leading strategy where the crystalline drug is converted to a higher-energy amorphous form and dispersed within a polymer matrix.[7] This technique enhances the dissolution rate and can create a supersaturated solution in the gut, driving absorption.[12]
-
Particle Size Reduction : Techniques like micronization and nanosizing increase the surface area of the drug particles, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[4]
-
Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS), microemulsions, and lipid nanoparticles can improve solubility by dissolving the drug in a lipid vehicle.[6][13] These formulations can also enhance lymphatic absorption, which partially bypasses the liver, thereby reducing the impact of first-pass metabolism.[4]
-
Complexation with Cyclodextrins : Cyclodextrins are molecules that can encapsulate the drug, forming a complex that increases its solubility in water.[13]
Q4: How should I select the most appropriate bioavailability enhancement strategy for Vornorexant?
The selection process is a multi-step, data-driven approach. It begins with characterizing the drug's properties and progresses through a series of formulation and testing stages. The following workflow provides a logical guide for this process.
Caption: Decision-making workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Suboptimal Performance of an Amorphous Solid Dispersion (ASD)
Q: My Vornorexant ASD is not showing the expected improvement in dissolution rate. What could be the problem and how can I fix it?
A: This issue can stem from several factors related to the formulation and processing. Below are common causes and troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Polymer Selection | The polymer must be miscible with Vornorexant to form a stable, single-phase dispersion.[14] Screen a panel of polymers with varying properties (e.g., PVP K30, HPMC-AS, Soluplus®). Use differential scanning calorimetry (DSC) to confirm miscibility, identified by a single glass transition temperature (Tg).[14] |
| Incomplete Amorphization | Residual crystallinity will severely limit dissolution enhancement. Confirm complete amorphization using Powder X-ray Diffraction (PXRD); the pattern should show a broad halo with no sharp peaks.[14] If crystallinity is present, optimize the manufacturing process (e.g., increase temperature in Hot-Melt Extrusion, use a faster evaporating solvent in spray drying).[15] |
| Low Drug-Polymer Interaction | Strong interactions (like hydrogen bonding) between Vornorexant and the polymer are crucial for stabilizing the amorphous form and preventing phase separation in solution.[16] Spectroscopic techniques like FTIR can provide insights into these interactions. |
| Phase Separation During Dissolution | The formulation may initially dissolve but then rapidly precipitate into a less soluble, crystalline form (a phenomenon known as the "spring and parachute" effect). Include a precipitation inhibitor or a secondary polymer in the formulation to maintain supersaturation.[12] |
Q: My Vornorexant ASD is physically unstable and recrystallizes during storage. How can I prevent this?
A: Physical stability is paramount for an ASD formulation. Recrystallization negates the bioavailability advantage.
| Possible Cause | Troubleshooting Steps |
| Moisture Absorption | Water acts as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates crystallization.[15][16] Store the ASD in a desiccated environment and use low-permeability packaging. Consider using less hygroscopic polymers. |
| High Drug Loading | A higher drug-to-polymer ratio increases the thermodynamic driving force for crystallization.[15] If stability is an issue, reduce the drug loading to ensure Vornorexant molecules are adequately separated and stabilized by the polymer matrix. |
| Storage Temperature Above Tg | Storing the ASD at a temperature too close to or above its glass transition temperature (Tg) will dramatically increase molecular mobility and lead to rapid recrystallization.[16] Ensure the formulation has a Tg sufficiently above ambient storage temperatures (e.g., > 50°C). |
Issue 2: Low Bioavailability Despite Good In Vitro Dissolution
Q: My formulation provides excellent dissolution in the lab, but the in vivo bioavailability in animal studies is still low. What is the likely cause?
A: This scenario strongly points towards high first-pass metabolism as the primary barrier. Vornorexant is known to be extensively metabolized.[9][10]
-
Problem Identification : The high in vitro dissolution suggests the formulation has successfully overcome the solubility challenge. The discrepancy between in vitro and in vivo results indicates that the drug is dissolving in the GI tract but is being cleared by the liver before it can reach systemic circulation.
-
Potential Solutions :
-
Lipid-Based Formulations : This is a key strategy to mitigate first-pass metabolism. Formulations like SEDDS can promote absorption into the intestinal lymphatic system.[4] The lymphatic vessels drain into the thoracic duct, which empties into the subclavian vein, bypassing the portal circulation to the liver.
-
Prodrug Approach : While more complex, modifying the Vornorexant molecule to create a prodrug that is less susceptible to first-pass enzymes could be considered, though this represents a significant medicinal chemistry effort.[6]
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Vornorexant
| Property | Value | Reference |
| IUPAC Name | [(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone | [1] |
| Molecular Formula | C23H22FN7O2 | [17] |
| Molecular Weight | 447.47 g/mol | [1] |
| Solubility | Soluble in DMSO (≥ 60 mg/mL) | [1] |
| Mechanism of Action | Dual Orexin Receptor (OX1R/OX2R) Antagonist | [1] |
| Human Tmax | 0.5 - 3.0 hours | [10] |
| Human Half-life (t½) | 1.32 - 3.25 hours | [10][18] |
| Preclinical Bioavailability | Rat: 7.6%; Dog: 58.0% | [10] |
Table 2: Example of Amorphous Solid Dispersion Formulations for Screening
| Formulation ID | Drug:Polymer Ratio | Polymer | Surfactant (5% w/w) |
| VOR-ASD-01 | 1:2 | HPMC-AS | Sodium Lauryl Sulfate |
| VOR-ASD-02 | 1:3 | HPMC-AS | Sodium Lauryl Sulfate |
| VOR-ASD-03 | 1:2 | Soluplus® | Poloxamer 188 |
| VOR-ASD-04 | 1:3 | Soluplus® | Poloxamer 188 |
| VOR-ASD-05 | 1:2 | PVP K30 | Vitamin E TPGS |
Table 3: Illustrative Comparative Pharmacokinetic Data in Rats
(Note: Data are hypothetical for illustrative purposes, based on typical outcomes for different formulation types.)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 1.0 | 450 ± 110 | 100% (Reference) |
| ASD in HPMC-AS (1:3) | 10 | 600 ± 120 | 0.75 | 1800 ± 350 | 400% |
| SEDDS Formulation | 10 | 750 ± 180 | 0.5 | 2700 ± 500 | 600% |
Experimental Protocols & Workflows
Protocol 1: Preparation of Vornorexant ASD by Spray Drying
-
Solution Preparation : Dissolve this compound and the selected polymer (e.g., HPMC-AS) in a suitable volatile solvent system (e.g., 90:10 dichloromethane:methanol) to achieve a final solids concentration of 2-5% w/v. Ensure both components are fully dissolved with gentle stirring.
-
Spray Dryer Setup : Set up a lab-scale spray dryer (e.g., Büchi B-290). Optimize the process parameters:
-
Inlet Temperature : 90-120°C (must be below the boiling point of the least volatile component and high enough for efficient drying).
-
Outlet Temperature : 50-70°C (low enough to ensure the product is stable).[15]
-
Feed Rate : 3-10 mL/min.[15]
-
Atomizing Air Flow : Set to achieve fine droplets for rapid evaporation.
-
-
Processing : Pump the feed solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming a solid dispersion powder.
-
Product Collection : Collect the dried ASD powder from the cyclone separator.
-
Secondary Drying : Place the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Storage : Store the final ASD powder in a tightly sealed container with a desiccant at controlled room temperature, protected from light and moisture.[15]
Diagram: Vornorexant Mechanism and ASD Workflow
The following diagrams illustrate Vornorexant's mechanism of action and the experimental workflow for developing an ASD formulation.
Caption: Vornorexant competitively blocks orexin peptides from binding to their receptors.
Caption: A typical experimental workflow for developing and testing an ASD formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Vornorexant - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. pharm-int.com [pharm-int.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. benchchem.com [benchchem.com]
- 16. Pharmaceutical Amorphous Solid Dispersions: Evaluation & Stabilization Methods [crystalpharmatech.com]
- 17. Vornorexant | C23H22FN7O2 | CID 137419776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Vornorexant Technical Support Center: Mitigating Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Vornorexant in cellular assays. Our focus is to help you identify and mitigate unexpected results that may appear as off-target effects, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Vornorexant and what is its primary mechanism of action?
A1: Vornorexant (also known as ORN-0829 or TS-142) is a potent and selective dual orexin (B13118510) receptor antagonist (DORA).[1] Its primary mechanism of action is to competitively block the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1][2] By inhibiting these receptors, Vornorexant suppresses the signaling pathways that promote wakefulness.[1][2]
Q2: Does Vornorexant have known off-target effects?
A2: Preclinical studies and in vitro assays have demonstrated that Vornorexant has a high affinity for OX1 and OX2 receptors with high selectivity.[3][4] It has been reported to have no meaningful affinity for other common central nervous system receptors, transporters, or ion channels.[3][4] However, it is crucial in any experimental setting to differentiate true off-target effects from assay-specific artifacts or cytotoxicity.
Q3: What are the downstream signaling pathways of orexin receptors that Vornorexant inhibits?
A3: Orexin receptors couple to different G-proteins to regulate neuronal activity. OX1R primarily couples to Gq, while OX2R can couple to both Gq and Gi/o proteins.[1] The Gq pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium. The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels.[1] Vornorexant blocks these downstream signaling events by preventing the initial binding of orexins to their receptors.[1]
Q4: What are some common unexpected results in cellular assays with Vornorexant that could be mistaken for off-target effects?
A4: Unexpected results can arise from several sources, including:
-
Cytotoxicity at high concentrations: Like any compound, Vornorexant may induce cytotoxicity at concentrations significantly higher than its IC50 values for orexin receptors, leading to a decrease in signal in viability-dependent assays.
-
Compound interference with assay reagents: Vornorexant may directly interact with assay components (e.g., fluorescent dyes, luciferase substrates), leading to false positive or false negative results.
-
Vehicle effects: The solvent used to dissolve Vornorexant (commonly DMSO) can have its own effects on cells, especially at higher concentrations.
-
Cell line-specific effects: The genetic and expression background of the cell line used can influence the observed results.
Troubleshooting Guides
This section provides guidance on how to address specific issues you might encounter during your experiments with Vornorexant.
Issue 1: Inconsistent IC50 values for Vornorexant in functional assays.
| Possible Cause | Troubleshooting Tip |
| Cell Health and Passage Number | Ensure cells are healthy, in the exponential growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. |
| Inconsistent Cell Seeding Density | Optimize and standardize the cell seeding density for each experiment to ensure a consistent number of receptors per well. |
| Reagent Variability | Use fresh, high-quality reagents. Aliquot and store reagents properly to avoid degradation. |
| Edge Effects on Assay Plates | To mitigate evaporation and temperature fluctuations, avoid using the outer wells of the assay plate for experimental samples. Instead, fill them with sterile media or PBS.[5] |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate and consistent dispensing. |
Issue 2: Apparent off-target activity in a new cell line.
| Possible Cause | Troubleshooting Tip |
| Endogenous Receptor Expression | The new cell line may endogenously express orexin receptors. Perform RT-PCR or Western blotting to confirm the absence of OX1R and OX2R. |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel to your functional assay to determine the cytotoxic concentration of Vornorexant in your specific cell line. |
| Assay Artifacts | Run control experiments with Vornorexant in a cell-free system to check for direct interference with your assay's detection reagents. |
| Vehicle Control Issues | Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells. |
Issue 3: High background signal in a calcium flux assay.
| Possible Cause | Troubleshooting Tip |
| Autofluorescence of Vornorexant | Measure the intrinsic fluorescence of Vornorexant at the excitation and emission wavelengths of your calcium indicator dye. If it is significant, consider using a different dye with a shifted spectrum. |
| Incomplete Dye Loading or Hydrolysis | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature to ensure proper intracellular localization and de-esterification. |
| Cell Stress | Handle cells gently during plating and dye loading to minimize stress-induced calcium signaling. |
| Contaminated Assay Buffer | Use fresh, sterile assay buffers to avoid contamination that could lead to non-specific cellular responses. |
Quantitative Data Summary
The following table summarizes the in vitro potency of Vornorexant for human orexin receptors.
| Parameter | OX1 Receptor (OX1R) | OX2 Receptor (OX2R) | Reference |
| IC50 | 1.05 nM | 1.27 nM | [6] |
IC50 values represent the concentration of Vornorexant required to inhibit 50% of the on-target activity in cellular assays.
Experimental Protocols
Orexin Receptor Functional Antagonism Assay (Calcium Flux)
This protocol describes a general method for measuring the antagonist activity of Vornorexant on orexin-induced calcium mobilization in cells expressing either OX1R or OX2R.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human OX1R or OX2R
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
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Pluronic F-127
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Orexin-A (agonist)
-
Vornorexant
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the OX1R or OX2R expressing cells into black, clear-bottom microplates at an optimized density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.[7]
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.[7]
-
-
Compound Addition:
-
During the dye loading incubation, prepare serial dilutions of Vornorexant in assay buffer.
-
After incubation, wash the cells with assay buffer containing probenecid.
-
Add the Vornorexant dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Stimulation and Signal Detection:
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Prepare the orexin-A agonist solution at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence signal.
-
Use the automated injector to add the orexin-A solution to all wells.
-
Immediately begin recording the fluorescence signal over time (e.g., for 2-3 minutes).
-
-
Data Analysis:
-
The antagonist effect of Vornorexant is determined by its ability to inhibit the calcium flux induced by orexin-A.
-
Calculate the IC50 value of Vornorexant from the concentration-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol provides a general method to assess the potential cytotoxicity of Vornorexant.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Vornorexant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Absorbance plate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at an optimized density and allow them to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Vornorexant in cell culture medium and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic concentration of Vornorexant.
Visualizations
Caption: Vornorexant's mechanism of action on orexin signaling pathways.
Caption: Troubleshooting workflow for unexpected results with Vornorexant.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vornorexant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Vornorexant hydrate stability issues in long-term storage
Welcome to the technical support center for vornorexant (B12412035) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of vornorexant hydrate during long-term storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored under specific conditions to minimize degradation. It is recommended to keep the compound in a dry, dark environment.[1]
Q2: What are the recommended storage conditions for this compound in solution?
A2: Once this compound is in solution, its stability is more limited. For stock solutions, it is advisable to aliquot and store them frozen to prevent degradation from repeated freeze-thaw cycles.[2] For working solutions intended for in vivo experiments, fresh preparation on the day of use is recommended.[2]
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not extensively published, general best practices for pharmaceutical compounds, especially complex heterocyclic molecules, involve protection from light.[1][3] Long-term exposure to UV or ambient light could potentially lead to degradation.
Q4: What are the likely degradation pathways for this compound during long-term storage?
A4: Although specific long-term storage degradation pathways for this compound have not been publicly detailed, general chemical principles and data from metabolic studies can provide insights. The primary metabolic clearance mechanism for vornorexant is oxidation.[4][5][6] This suggests that the molecule is susceptible to oxidative degradation. Another common degradation pathway for pharmaceuticals containing amide-like structures is hydrolysis, which can be influenced by pH and the presence of moisture.[3][7]
Data Presentation: Storage Conditions Summary
The following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on supplier data sheets.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Duration | Additional Conditions |
| -20°C | Long-term (months to years) | Dry, dark environment |
| 0 - 4°C | Short-term (days to weeks) | Dry, dark environment |
Source: MedKoo Biosciences, MedchemExpress[1][8]
Table 2: Recommended Storage Conditions for this compound in Solution
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in bioassays over time.
If you observe a decrease in the potency or efficacy of your this compound stock solution in your experiments, it may be due to chemical degradation.
Caption: Troubleshooting workflow for inconsistent bioassay results.
Issue 2: Visible changes in the solid compound or solutions.
Changes in the physical appearance of this compound, such as discoloration of the powder or precipitation in a solution that was previously clear, can be indicators of instability.
-
Discoloration: A change in the color of the solid powder may suggest oxidative degradation or the formation of impurities.
-
Precipitation in Solution: If a stock solution stored at -20°C or -80°C shows precipitation upon thawing that does not readily go back into solution with gentle warming and vortexing, this could indicate that the compound has degraded into less soluble products or that the initial concentration exceeded its solubility limit in the chosen solvent system upon freezing.
Recommended Action: In either case, it is advisable to perform an analytical check of the material's purity using a method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Do not use the suspect material in critical experiments until its integrity has been verified.
Experimental Protocols
Protocol: General Long-Term Stability Assessment of this compound
This protocol outlines a general procedure for conducting a long-term stability study on a batch of this compound.
Caption: Experimental workflow for a long-term stability study.
1. Objective: To evaluate the stability of this compound under various storage conditions over an extended period.
2. Materials:
-
This compound (solid powder)
-
HPLC-grade Dimethyl Sulfoxide (DMSO) or other appropriate solvent
-
Amber and clear glass vials with inert caps
-
Calibrated temperature- and humidity-controlled storage chambers
-
HPLC system with UV detector
-
LC-MS system for impurity identification
3. Methodology:
-
Time=0 Analysis:
-
Perform an initial analysis on the batch of this compound to establish its baseline purity and impurity profile.
-
Dissolve a known amount of the compound in the chosen solvent and analyze by a validated stability-indicating HPLC-UV method. An isocratic or gradient method using a C18 column is a common starting point.
-
Analyze the same sample by LC-MS to obtain the mass of the parent compound and any existing minor impurities.
-
-
Sample Preparation for Storage:
-
Aliquot the solid this compound into several amber and clear vials.
-
Prepare a concentrated stock solution (e.g., 10 mM in DMSO) and aliquot it into amber and clear vials.
-
Ensure all vials are tightly sealed.
-
-
Storage:
-
Place the prepared vials in storage chambers under a matrix of conditions. A typical study might include:
-
-20°C (control condition)
-
4°C
-
25°C / 60% Relative Humidity (ambient)
-
40°C / 75% Relative Humidity (accelerated)
-
-
For each temperature/humidity condition, store one set of vials protected from light (amber vials) and another exposed to ambient light (clear vials).
-
-
Time-Point Testing:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one vial from each storage condition.
-
For solid samples, dissolve them in the solvent to the same concentration as the T=0 sample.
-
Analyze all samples by the established HPLC-UV and LC-MS methods.
-
-
Data Analysis:
-
Compare the purity of each sample to the T=0 sample. A decrease in the area of the main peak in the chromatogram suggests degradation.
-
Identify any new peaks in the chromatograms of the stressed samples. These represent potential degradation products.
-
Use the LC-MS data to determine the mass of these new impurities, which can provide clues to their structure (e.g., an increase of 16 amu may suggest oxidation).
-
Signaling Pathway Visualization
While not directly related to storage stability, understanding the mechanism of action of vornorexant is crucial for interpreting bioassay data. Vornorexant is a dual orexin (B13118510) receptor antagonist (DORA), blocking the activity of both orexin 1 and orexin 2 receptors (OX1R and OX2R).
Caption: Vornorexant's antagonism of orexin signaling pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preclinical metabolism and the disposition of vornorexant/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Vornorexant Experimental Protocols: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vornorexant in experimental settings. This guide, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure the successful design and execution of your studies across different species.
Frequently Asked Questions (FAQs)
Q1: What is Vornorexant and what is its primary mechanism of action?
A1: Vornorexant (also known as ORN-0829 or TS-142) is a potent and selective dual orexin (B13118510) receptor antagonist (DORA).[1][2] Its mechanism of action involves competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.[1][3] By inhibiting the orexin system, a key regulator of the sleep-wake cycle, Vornorexant suppresses wakefulness and facilitates the initiation and maintenance of sleep.[2][4] This action is distinct from traditional hypnotics that primarily target the GABA-A receptor system.[2]
Q2: What are the key pharmacokinetic differences of Vornorexant across common laboratory animal species and humans?
A2: Vornorexant generally exhibits rapid absorption and a short elimination half-life across species, a profile designed to promote sleep onset without causing significant next-day residual effects.[3][5] However, there are notable differences in its pharmacokinetic parameters.
Data Presentation: Comparative Pharmacokinetics of Vornorexant
| Species | Administration Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Rat | Oral | 3 | <1 | ~1.0 | Not Specified |
| Dog | Oral | 3 | <1 | ~2.5 | Not Specified |
| Human | Oral | 1-30 mg (total dose) | 0.5 - 3.0 | 1.32 - 3.25 | Not Specified |
Data compiled from multiple preclinical and clinical studies.[3][5][6][7][8]
Q3: We are observing high variability in the sleep-promoting effects of Vornorexant in our rat studies. What are the potential causes and solutions?
A3: High variability is a common challenge in preclinical sleep studies. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Habituation: Ensure animals are thoroughly habituated to the experimental environment, including housing, handling, and any recording equipment. Insufficient acclimatization can lead to stress, which can alter sleep patterns.[9]
-
Timing of Administration: The timing of Vornorexant administration is critical and should be consistent. Orexin levels are highest during the active phase of the circadian cycle. For nocturnal rodents, administering the compound just before the onset of the dark cycle is recommended to achieve more consistent results.[9][10]
-
Route of Administration: Oral gavage, while common, can introduce variability in drug absorption. Ensure a consistent and proficient technique is used.[9]
-
Dosage Optimization: The effective dose can vary between different animal strains. It is advisable to conduct a dose-response study to determine the optimal dose for your specific model. In rats, sleep-promoting effects have been observed at doses of 1-10 mg/kg.[9]
-
Food and Water Access: Standardize the feeding schedule as food intake can affect drug absorption. While food did not significantly impact the maximum plasma concentration in human studies, it did increase the overall exposure (AUC).[8][11]
-
Animal Strain: The genetic background of the animal strain can influence the expression of orexin receptors and drug metabolism, potentially altering the response to Vornorexant.[9]
Troubleshooting Guides
Issue 1: Lower than anticipated hypnotic effect of Vornorexant.
-
Potential Cause: Suboptimal dosage for the chosen species or strain.
-
Solution: Conduct a pilot dose-response study to identify the most effective dose range. Doses of 1-10 mg/kg have been shown to be effective in rats.[9]
-
-
Potential Cause: Timing of behavioral or physiological measurements does not align with the drug's peak plasma concentration.
-
Solution: Given Vornorexant's rapid metabolism and short half-life, ensure that the observation window for assessing its effects corresponds with its expected Tmax.[9]
-
-
Potential Cause: Presence of environmental stressors (e.g., noise, light) that counteract the sleep-promoting effects.
-
Solution: Maintain a controlled and stable experimental environment to minimize arousal.[9]
-
Issue 2: Inconsistent Vornorexant plasma concentrations in chronic studies.
-
Potential Cause: Inconsistent dosing technique, particularly with oral gavage.
-
Solution: Ensure all personnel are thoroughly trained in the proper and consistent administration technique to minimize variability in dose delivery.[11]
-
-
Potential Cause: Inhomogeneity of the drug suspension.
-
Solution: If using a suspension, ensure it is thoroughly and consistently mixed before each administration to prevent the active pharmaceutical ingredient from settling.[11]
-
-
Potential Cause: Coprophagy in rodents leading to reabsorption of the drug or its metabolites.
-
Solution: If high variability persists, consider using specialized caging that prevents coprophagy.[11]
-
Experimental Protocols
Protocol 1: Preparation of Vornorexant for Oral Administration in Rodents
This protocol details the preparation of Vornorexant as a suspension for oral gavage in rats.
Materials:
-
Vornorexant powder
-
0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate Required Amounts: Determine the total amount of Vornorexant and vehicle needed based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the body weight of the animals. A typical dosing volume for oral gavage in rats is 5-10 mL/kg.[6]
-
Weigh Vornorexant: Accurately weigh the Vornorexant powder using a calibrated analytical balance.[6]
-
Prepare Vehicle: Prepare the 0.5% methylcellulose solution by dissolving the appropriate amount in sterile water. Gentle heating and stirring can aid in dissolution. Allow the solution to cool to room temperature.[6]
-
Suspend Vornorexant: Gradually add a small amount of the 0.5% methylcellulose solution to the Vornorexant powder in a mortar and pestle or a suitable homogenization vessel. Triturate or homogenize until a uniform paste is formed.[6]
-
Final Volume Adjustment: Gradually add the remaining vehicle to the paste while continuously stirring to achieve the final desired concentration.[6]
-
Homogenization: Stir the final suspension using a magnetic stirrer to ensure homogeneity.[11]
-
Storage: Store the suspension in sterile tubes. Ensure the suspension is thoroughly mixed before each administration.[11]
Protocol 2: Polysomnography (PSG) Study in Rats to Evaluate Vornorexant Efficacy
This protocol outlines the key steps for conducting a PSG study to assess the effects of Vornorexant on sleep architecture in rats.
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).[9]
Surgical Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.[9]
-
Implant wire electrodes into the nuchal muscles for electromyogram (EMG) recording.[9]
-
Allow for a recovery period of at least 7 days post-surgery.[9]
Habituation:
-
Individually house the animals in recording chambers.
-
Connect the animals to the recording tethers and allow for at least 3 days of habituation to the recording setup to minimize the "first-night effect."[9]
Vornorexant Administration:
-
Prepare Vornorexant as a suspension in 0.5% w/v methylcellulose 400.[9]
-
Administer Vornorexant or vehicle via oral gavage at the beginning of the dark cycle.[9]
-
Use a dose range of 1-10 mg/kg or a dose determined by a pilot study.[9]
PSG Recording and Analysis:
-
Record EEG and EMG signals continuously for at least 6 hours post-administration.[9]
-
Score the recordings in 10-second epochs as wakefulness, NREM sleep, or REM sleep based on standard criteria.[6][9]
-
Analyze key sleep parameters such as sleep latency, total sleep time, and the duration and percentage of each sleep stage.[6][9]
Visualizations
Signaling Pathway of Vornorexant's Mechanism of Action
Caption: Vornorexant competitively blocks orexin receptors (OX1R/OX2R).
Experimental Workflow for a Rodent Polysomnography Study
Caption: Workflow for a typical preclinical polysomnography study.
Troubleshooting Logic for Vornorexant Experiments
Caption: A logical approach to troubleshooting Vornorexant experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Vornorexant used for? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics, pharmacodynamics and safety profile of the dual orexin receptor antagonist vornorexant/TS-142 in healthy Japanese participants following single/multiple dosing: Randomized, double-blind, placebo-controlled phase-1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Vornorexant Synthesis Refinement: A Technical Support Center
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the synthesis of Vornorexant to achieve higher purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of Vornorexant.
Issue 1: Low Purity of Crude Vornorexant after Synthesis
-
Question: My initial synthesis of Vornorexant has resulted in a low purity product with multiple unidentified peaks in the HPLC analysis. What are the likely causes and how can I improve the purity?
-
Answer: Low purity after the initial synthesis is a common issue and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
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Incomplete Reaction: The primary cause of low purity is often an incomplete reaction, leaving starting materials unconsumed.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature. Ensure all reagents are of high quality and added in the correct stoichiometry.
-
-
Side Reactions: The formation of byproducts is another major contributor to impurities.
-
Solution: Optimize the reaction conditions. This may involve lowering the reaction temperature to reduce the rate of side reactions, changing the solvent to one that disfavors byproduct formation, or using a more selective catalyst.
-
-
Degradation of Product: Vornorexant, like many complex organic molecules, may be sensitive to certain conditions.
-
Solution: Ensure that the work-up procedure is not too harsh. Avoid strongly acidic or basic conditions if the molecule is susceptible to hydrolysis. Protect the reaction from light and air if it is found to be sensitive to oxidation.
-
-
Issue 2: Difficulty in Crystallizing Vornorexant
-
Question: I am having trouble crystallizing the purified Vornorexant. It either remains an oil or precipitates as an amorphous solid. How can I induce crystallization to obtain a high-purity crystalline product?
-
Answer: "Oiling out" or amorphous precipitation are common challenges in crystallization. Here are some techniques to promote the formation of high-quality crystals:
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Action: Screen a variety of solvents or solvent mixtures. Common choices for molecules like Vornorexant could include alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), and non-polar solvents (heptane, toluene), or mixtures thereof.
-
-
Controlled Cooling: Rapid cooling often leads to the formation of small, impure crystals or an amorphous precipitate.
-
Action: Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. A programmable cooling system can provide precise control.
-
-
Seeding: Introducing a small crystal of the desired compound can initiate crystallization.
-
Action: If you have a pure crystal of Vornorexant, add a tiny amount to the supersaturated solution. If not, you can sometimes generate seeds by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
-
Anti-Solvent Addition: Gradually adding a solvent in which Vornorexant is insoluble (an anti-solvent) to a solution of the compound can induce crystallization.
-
Action: Dissolve the Vornorexant in a good solvent and then slowly add an anti-solvent while stirring.
-
-
Frequently Asked Questions (FAQs)
Synthesis & Purification
-
Q1: What are the most effective methods for purifying crude Vornorexant to >99.5% purity?
-
A1: A combination of column chromatography and crystallization is typically employed to achieve high purity for pharmaceutical compounds like Vornorexant. Flash column chromatography over silica (B1680970) gel can be used for the initial purification to remove major impurities. This is followed by recrystallization from a suitable solvent system to remove closely related impurities and to obtain a crystalline solid with high purity and a defined polymorphic form.
-
-
Q2: How can I identify the impurities present in my Vornorexant sample?
-
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most powerful technique for identifying impurities.[1][2] It allows for the separation of impurities from the main compound and provides their mass-to-charge ratio, which aids in structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize impurities if they can be isolated in sufficient quantity.
-
-
Q3: Are there any specific chiral purification considerations for Vornorexant?
-
A3: Vornorexant is a chiral molecule. If the synthesis is not stereospecific, it will result in a mixture of enantiomers. Chiral HPLC is the standard method for separating enantiomers to ensure the final product is enantiomerically pure. In some cases, diastereomeric salt formation with a chiral resolving agent followed by crystallization can also be an effective method for chiral resolution on a larger scale.
-
Data Presentation
The following tables provide hypothetical data to illustrate the impact of different purification methods on the purity and yield of Vornorexant.
Table 1: Comparison of Purification Methods for Crude Vornorexant
| Purification Method | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) |
| Direct Crystallization | 85.2 | 97.5 | 75 |
| Silica Gel Chromatography | 85.2 | 98.8 | 60 |
| Chromatography followed by Crystallization | 85.2 | >99.7 | 55 |
Table 2: Effect of Crystallization Solvent on Vornorexant Purity and Yield
| Crystallization Solvent System | Final Purity (HPLC Area %) | Yield (%) | Crystal Morphology |
| Isopropanol/Water | 99.6 | 85 | Needles |
| Ethyl Acetate (B1210297)/Heptane (B126788) | 99.8 | 82 | Plates |
| Acetone | 99.5 | 78 | Prisms |
Experimental Protocols
Protocol 1: Purification of Crude Vornorexant by Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in heptane (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). The optimal gradient should be determined by TLC analysis.
-
Procedure: a. Dissolve the crude Vornorexant in a minimal amount of dichloromethane. b. In a separate flask, slurry the silica gel in the initial eluent (e.g., 20% ethyl acetate in heptane) and pack the column. c. Pre-adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column. d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by TLC or HPLC to identify those containing the pure Vornorexant. f. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of Vornorexant
-
Solvent Selection: Based on solubility studies, select an appropriate solvent system (e.g., isopropanol/water).
-
Procedure: a. Place the Vornorexant purified by chromatography in a clean flask. b. Add the primary solvent (e.g., isopropanol) portion-wise while heating and stirring until the solid is completely dissolved. c. If a co-solvent is used (e.g., water as an anti-solvent), add it dropwise to the hot solution until the solution becomes slightly turbid. Then add a few more drops of the primary solvent to redissolve the precipitate. d. Allow the flask to cool slowly to room temperature. Crystal formation should be observed. e. Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture. g. Dry the crystals under vacuum to a constant weight.
Mandatory Visualization
References
Addressing Vornorexant-induced adverse effects in animal studies
This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential adverse effects and troubleshooting common issues encountered during in-vivo animal studies with vornorexant (B12412035).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of vornorexant?
Vornorexant is a dual orexin (B13118510) receptor antagonist (DORA). It functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R. This inhibition of orexin signaling helps to suppress the wake drive and facilitate the onset and maintenance of sleep.[1][2][3]
Q2: What is the typical pharmacokinetic profile of vornorexant in preclinical species?
In animal models such as rats and dogs, vornorexant is characterized by rapid absorption and a short elimination half-life.[1][4][5] This profile is intended to provide a quick onset of sleep-promoting effects while minimizing the potential for next-day residual effects.[3][5]
Q3: Has vornorexant been shown to impair motor coordination in animal studies?
Preclinical studies in rats have indicated that vornorexant does not impair motor coordination.[3][4] This has been observed both when vornorexant is administered alone and when co-administered with ethanol.[4]
Q4: Is there a risk of cataplexy-like events with vornorexant in animal models?
While some other dual orexin receptor antagonists have been associated with cataplexy-like behaviors in animals, particularly in dogs at high doses, this has not been reported as a finding for vornorexant in the available preclinical safety data.[1]
Q5: Has tolerance to the sleep-promoting effects of vornorexant been observed in animal studies?
In studies with rats, no tolerance to the sleep-promoting effects of vornorexant was observed with daily administration for up to 14 days.[3]
Troubleshooting Guides
Issue 1: Unexpected Sedation or Ataxia
-
Question: My animals are showing excessive sedation or signs of ataxia (uncoordinated movement) after vornorexant administration. What could be the cause and how can I troubleshoot this?
-
Possible Causes & Troubleshooting Steps:
-
Dose-Related Effects: While vornorexant has a favorable safety profile regarding motor coordination, individual animal sensitivity or high doses may lead to sedation.
-
Recommendation: Review your dosing regimen. If possible, perform a dose-response study to identify the optimal dose for the desired sleep-promoting effect without causing excessive sedation.
-
-
Pharmacokinetic Variability: The rapid absorption of vornorexant can lead to high peak plasma concentrations shortly after dosing, which might contribute to acute sedative effects.
-
Recommendation: Correlate the timing of the observed sedation with the known pharmacokinetic profile of vornorexant in the species you are using. Consider adjusting the timing of your behavioral observations.
-
-
Interaction with Other Factors: Environmental stressors or co-administered substances could potentially potentiate the sedative effects of vornorexant.
-
Recommendation: Ensure a controlled and consistent experimental environment. If other compounds are being administered, review their potential for CNS-depressant effects.
-
-
Issue 2: Inconsistent Sleep-Promoting Effects
-
Question: I am observing high variability in the sleep-promoting effects of vornorexant between animals. What are the potential reasons and solutions?
-
Possible Causes & Troubleshooting Steps:
-
Dosing and Administration: Inconsistent dosing due to improper vehicle suspension or administration technique can lead to variable exposure.
-
Recommendation: Ensure the vornorexant formulation is homogenous before each administration. Standardize the oral gavage technique to minimize variability.
-
-
Animal Acclimation: Stress from handling and a novel environment can counteract the sleep-promoting effects of vornorexant.
-
Recommendation: Allow for an adequate acclimation period for the animals to the housing and experimental conditions, including any handling and dosing procedures.
-
-
Circadian Rhythm: Administering the compound at different points in the animals' light-dark cycle can lead to inconsistent results.
-
Recommendation: Administer vornorexant at a consistent time relative to the light-dark cycle, typically at the beginning of the active phase (dark cycle for rodents) to assess sleep induction.
-
-
Quantitative Data from Preclinical Studies
Table 1: Summary of Preclinical Safety and Toxicology Findings for Vornorexant
| Study Type | Species | Key Findings | Reference |
| General Toxicology | Rat, Dog | Rapidly absorbed and eliminated. Metabolites are also cleared quickly. The primary clearance mechanism is metabolism through multiple oxidation pathways. | [1] |
| Safety Pharmacology (CNS) | Rat | Did not impair motor coordination, even when co-administered with ethanol. | [4] |
| Reproductive Toxicology | Rat, Rabbit | No adverse effects on embryofetal development were observed. Maternal toxicity was noted at higher doses. | [1] |
Detailed Experimental Protocols
Motor Coordination Assessment: Rotarod Test in Rats
-
Objective: To assess the effect of vornorexant on motor coordination and balance.
-
Apparatus: An accelerating rotarod device.
-
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 60 minutes before the experiment.
-
Training:
-
Habituate the rats to the rotarod by placing them on the stationary rod for a short period.
-
Conduct training sessions where the rats are placed on the rod rotating at a low, constant speed (e.g., 4-5 rpm) for a set duration.
-
-
Testing:
-
Administer vornorexant or vehicle control orally.
-
At the time of expected peak plasma concentration (e.g., 30-60 minutes post-dose), place the rat on the accelerating rotarod.
-
The rod accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
-
Data Collection: Record the latency to fall from the rod for each animal.
-
Analysis: Compare the mean latency to fall between the vornorexant-treated and vehicle-treated groups.
-
Cardiovascular Safety Assessment: Telemetry in Dogs
-
Objective: To evaluate the potential effects of vornorexant on cardiovascular parameters.
-
Methodology:
-
Animal Model: Use of surgically implanted telemetry devices in conscious, freely moving dogs (e.g., Beagle dogs).
-
Parameters Measured: Continuously monitor electrocardiogram (ECG) parameters (e.g., heart rate, PR interval, QRS duration, QT interval), and hemodynamic parameters (e.g., systolic and diastolic blood pressure).
-
Procedure:
-
After a post-surgical recovery period, acclimate the dogs to the study environment.
-
Administer single or multiple oral doses of vornorexant or vehicle control.
-
Record cardiovascular data continuously for a specified period before and after dosing (e.g., 24 hours).
-
-
Data Analysis: Analyze the collected data for any dose-dependent and statistically significant changes in cardiovascular parameters compared to baseline and vehicle control.
-
Visualizations
Caption: Vornorexant's mechanism of action as a dual orexin receptor antagonist.
References
Validation & Comparative
A Comparative Review of Vornorexant and Lemborexant Pharmacokinetics
An objective analysis for researchers and drug development professionals.
In the landscape of insomnia therapeutics, dual orexin (B13118510) receptor antagonists (DORAs) have emerged as a prominent class of drugs. This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two such agents: vornorexant (B12412035) and lemborexant. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Key Pharmacokinetic Parameters: A Tabular Comparison
The following tables summarize the key pharmacokinetic parameters of vornorexant and lemborexant based on data from clinical studies in healthy human subjects. It is important to note that these values are derived from separate studies and not from a head-to-head comparative trial.
Vornorexant: Single Ascending Dose (Fasting)[1][2]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·h/mL) | t½ (hr) |
| 1 mg | 13.1 ± 3.5 | 0.50 (0.5-1.0) | 37.0 ± 9.9 | 1.32 ± 0.24 |
| 5 mg | 72.8 ± 16.2 | 1.00 (0.5-1.5) | 260 ± 61 | 1.95 ± 0.29 |
| 10 mg | 153 ± 33 | 1.25 (1.0-3.0) | 651 ± 141 | 2.53 ± 0.41 |
| 20 mg | 284 ± 65 | 1.75 (1.0-3.0) | 1460 ± 320 | 3.25 ± 0.54 |
| 30 mg | 401 ± 106 | 2.00 (1.0-3.0) | 2250 ± 560 | 3.19 ± 0.45 |
Data are presented as mean ± SD for Cmax, AUC0-inf, and t½, and as median (range) for Tmax.
Lemborexant: Single Dose[3]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·h/mL) | Effective t½ (hr) |
| 5 mg | 40.9 ± 14.5 | 1.0 (1.0-3.0) | 585 ± 200 | 17 |
| 10 mg | 85.7 ± 34.2 | 1.0 (1.0-3.0) | 1340 ± 461 | 19 |
Data are presented as mean ± SD for Cmax and AUC0-inf, median (range) for Tmax, and mean for effective t½.
Pharmacokinetic Profile Overview
Vornorexant
Vornorexant is characterized by its rapid absorption and elimination.[1][2][3] Following oral administration in a fasted state, the time to reach maximum plasma concentration (Tmax) ranges from 0.5 to 3.0 hours.[1][2][3] The elimination half-life (t½) is notably short, ranging from approximately 1.32 to 3.25 hours.[1][2][4] This pharmacokinetic profile suggests a rapid onset of action and potentially minimal next-day residual effects.[5] The area under the plasma concentration-time curve (AUC) of vornorexant increases in proportion to the administered dose.[1][2][3] Food intake does not significantly affect the maximum observed plasma concentration (Cmax) but does increase the total drug exposure (AUC).[2] The primary clearance mechanism for vornorexant is metabolism through multiple oxidative pathways.[6][7][8]
Lemborexant
Lemborexant also undergoes rapid absorption, with a Tmax of approximately 1 to 3 hours.[9][10] In contrast to vornorexant, lemborexant has a significantly longer mean effective half-life of 17 to 19 hours.[10][11][12] Lemborexant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[10][11][12] The major circulating metabolite is M10.[12][13] The drug is eliminated mainly through feces (57.4%) and to a lesser extent in urine (29.1%).[10][13][14] A high-fat, high-calorie meal can delay the Tmax by approximately 2 hours.[10][11]
Experimental Methodologies
While specific, detailed protocols for every cited study are not publicly available, the following represents a typical experimental design for a Phase 1, single ascending dose pharmacokinetic study, based on the available literature for both vornorexant and lemborexant.[1][9]
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study in healthy adult subjects.
Procedure:
-
Screening: Healthy subjects undergo a comprehensive medical screening to ensure they meet the inclusion criteria.
-
Dosing: On the morning of the study, following an overnight fast, subjects receive a single oral dose of the investigational drug (vornorexant or lemborexant) or a placebo.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of the drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using non-compartmental analysis.
-
Safety Monitoring: Subjects are monitored throughout the study for any adverse events.
Visualizing Pharmacokinetic Pathways and Processes
To further elucidate the pharmacokinetic characteristics of vornorexant and lemborexant, the following diagrams have been generated using the DOT language.
Caption: Comparative pharmacokinetic pathways of vornorexant and lemborexant.
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, pharmacodynamics and safety profile of the dual orexin receptor antagonist vornorexant/TS-142 in healthy Japanese participants following single/multiple dosing: Randomized, double-blind, placebo-controlled phase-1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Preclinical metabolism and the disposition of vornorexant/TS‐142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preclinical metabolism and the disposition of vornorexant/TS-142, a novel dual orexin 1/2 receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Pharmacodynamics, and Safety of the Dual Orexin Receptor Antagonist Lemborexant: Findings From Single‐Dose and Multiple‐Ascending‐Dose Phase 1 Studies in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lemborexant - Wikipedia [en.wikipedia.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Lemborexant: A Dual Orexin Receptor Antagonist with Favorable Safety and Pharmacokinetic Profiles_Chemicalbook [chemicalbook.com]
- 13. psychscenehub.com [psychscenehub.com]
- 14. Disposition and Metabolism of [14C]Lemborexant in Healthy Human Subjects and Characterization of Its Circulating Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant: A Head-to-Head Comparison with Other Dual Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Vornorexant (B12412035) is a novel dual orexin (B13118510) receptor antagonist (DORA) currently under development for the treatment of insomnia.[1] Like other DORAs, it functions by competitively blocking the binding of the wake-promoting neuropeptides, orexin-A and orexin-B, to their receptors, OX1R and OX2R.[2] This mechanism of action is distinct from traditional hypnotics that primarily target the GABA-A receptor system.[2] By suppressing the wake-promoting signals of the orexin system, Vornorexant facilitates the onset and maintenance of sleep.[1] A key distinguishing feature of Vornorexant is its pharmacokinetic profile, characterized by rapid absorption and a short elimination half-life, which is intended to provide rapid sleep onset while minimizing the risk of next-day residual effects.[3]
This guide provides a head-to-head comparison of Vornorexant with other approved DORAs: suvorexant, lemborexant, and daridorexant. The comparison is based on available preclinical and clinical data, with a focus on receptor binding affinity, pharmacokinetics, and clinical efficacy and safety from Phase 3 trials. It is important to note that, to date, no direct head-to-head clinical trials comparing Vornorexant with other DORAs have been published. Therefore, the clinical efficacy and safety data presented here are based on an indirect comparison of their respective pivotal Phase 3 trials against a placebo.
Mechanism of Action: The Orexin Signaling Pathway
The sleep-promoting effects of DORAs are achieved through their interaction with the orexin signaling pathway. Orexin-A and Orexin-B, neuropeptides produced in the lateral hypothalamus, bind to two G-protein coupled receptors, OX1R and OX2R, to promote wakefulness. DORAs act as competitive antagonists at these receptors, thereby inhibiting the downstream signaling cascade that maintains arousal.[3]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Vornorexant and other DORAs, including receptor binding affinities, pharmacokinetic parameters, and clinical efficacy and safety outcomes from their respective Phase 3 trials.
Table 1: In Vitro Receptor Binding Affinity
| Compound | OX1R Affinity (IC50/Ki) | OX2R Affinity (IC50/Ki) | Species |
| Vornorexant | 1.05 nM (IC50)[4] | 1.27 nM (IC50)[4] | Human |
| Suvorexant | 0.55 nM (Ki) | 0.35 nM (Ki) | Human |
| Lemborexant | 6.1 nM (IC50)[5] | 2.6 nM (IC50)[5] | Human |
| Daridorexant | 0.47 nM (Ki)[6] | 0.93 nM (Ki)[6] | Human |
Table 2: Pharmacokinetic Parameters
| Compound | Time to Peak (Tmax) | Elimination Half-Life (t1/2) |
| Vornorexant | ~1.0 h | ~1.0 h |
| Suvorexant | ~2 h | ~12 h |
| Lemborexant | ~1-3 h | 17-19 h |
| Daridorexant | ~1-2 h[7] | ~8 h[6] |
Table 3: Phase 3 Clinical Trial Efficacy Outcomes (Placebo-Adjusted)
| Compound (Dose) | Change in Subjective Sleep Onset Latency (sSOL) | Change in Subjective Wake After Sleep Onset (sWASO) | Change in Subjective Total Sleep Time (sTST) |
| Vornorexant (5 mg) | -10.6 min[8] | Data not reported | +3.41% (sleep efficiency)[8] |
| Vornorexant (10 mg) | -10.1 min[8] | Data not reported | +2.94% (sleep efficiency)[8] |
| Suvorexant (20/15 mg) | -18.0 min (sTSO)[9] | -13.2 min (Trial 2) | +22.1 min (Trial 2)[9] |
| Lemborexant (5 mg) | Significant improvement vs placebo[3] | Significant improvement vs placebo[3] | Data not reported |
| Lemborexant (10 mg) | Significant improvement vs placebo[3] | Significant improvement vs placebo[3] | Data not reported |
| Daridorexant (25 mg) | -8.3 min (LPS)[10] | -12.2 min (WASO)[10] | +12.6 min[10] |
| Daridorexant (50 mg) | -11.4 min (LPS)[11] | -22.8 min (WASO)[11] | +22.1 min[11] |
Note: sTSO (subjective time to sleep onset) and LPS (latency to persistent sleep) are both measures of sleep onset. WASO (wake after sleep onset) is an objective measure, while sWASO is subjective. Direct comparison of numerical values should be done with caution due to differences in trial design and patient populations.
Table 4: Common Adverse Events in Phase 3 Trials (>2% incidence and greater than placebo)
| Adverse Event | Vornorexant (5/10 mg)[8] | Suvorexant (20/15 mg) | Lemborexant (5/10 mg) | Daridorexant (25/50 mg) | Placebo |
| Somnolence | 3.1% / 3.6% | 6.7% | 6.1% / 9.6% | 3.5% / 1.6% | 1.5% / 3.3% / 3.8% / 1.9% |
| Headache | Not reported >2% | 6.8% | 5.1% / 5.4% | 5.5% / 5.8% | 5.6% / 5.1% / 5.5% |
| Dizziness | Not reported >2% | 2.5% | Not reported >2% | Not reported >2% | 1.8% |
| Nasopharyngitis | Not reported >2% | Not reported >2% | 3.2% / 2.9% | 3.2% / 3.2% | 2.5% / 2.8% |
Experimental Protocols
The following are summaries of the methodologies for the pivotal Phase 3 clinical trials of Vornorexant and other DORAs.
Vornorexant Phase 3 Pivotal Study (NCT05453136)[8]
-
Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled study in Japanese patients with insomnia disorder.[8]
-
Participants: 596 patients with insomnia.[8]
-
Procedure: Following a 2-week placebo run-in period, patients were randomized (1:1:1) to receive Vornorexant 5 mg, Vornorexant 10 mg, or a placebo for 2 weeks. This was followed by a 1-week placebo run-out period.[8]
-
Primary Efficacy Endpoint: Change from baseline in subjective sleep latency (sSL) assessed by a sleep diary.[8]
-
Key Secondary Efficacy Endpoint: Change from baseline in subjective sleep efficiency (sSE) assessed by a sleep diary.[8]
Suvorexant Phase 3 Program (e.g., NCT01097616, NCT01097629)[12]
-
Design: Two identical 3-month, randomized, double-blind, placebo-controlled, parallel-group trials in non-elderly (18-64 years) and elderly (≥65 years) patients with insomnia.[12]
-
Participants: Over 1000 patients in each trial.[13]
-
Procedure: Patients were randomized to receive suvorexant (age-adjusted doses of 40/30 mg or 20/15 mg) or a placebo.[12]
-
Efficacy Assessment: Polysomnography (PSG) measures of Wakefulness After Persistent Sleep Onset (WASO) and Latency to Persistent Sleep (LPS), and patient-reported outcomes of subjective Total Sleep Time (sTST) and subjective Time to Sleep Onset (sTSO).
Lemborexant Phase 3 Program (SUNRISE 1 & SUNRISE 2)[3]
-
Design: SUNRISE 1 was a 1-month, randomized, double-blind, placebo- and active-controlled (zolpidem ER) study in patients ≥55 years. SUNRISE 2 was a 12-month, randomized, double-blind, placebo-controlled study in adults ≥18 years.
-
Participants: SUNRISE 1 included 1006 subjects, and SUNRISE 2 included 949 participants.
-
Procedure: Patients were randomized to receive lemborexant (5 mg or 10 mg) or a placebo.
-
Efficacy Assessment: Primary endpoints were changes from baseline in patient-reported subjective sleep onset latency (sSOL) and subjective wake after sleep onset (sWASO).[3]
Daridorexant Phase 3 Program[10]
-
Design: Two multicenter, randomized, double-blind, placebo-controlled, phase 3 trials.[10]
-
Participants: 930 participants in the first study.[1]
-
Procedure: Patients were randomized to receive daridorexant (10 mg, 25 mg, or 50 mg in different study arms) or a placebo every evening for 3 months.[10]
-
Primary Efficacy Endpoints: Change from baseline in Wake Time After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS), measured by polysomnography.[10]
-
Key Secondary Efficacy Endpoints: Change from baseline in self-reported Total Sleep Time (sTST) and the Insomnia Daytime Symptoms and Impacts Questionnaire (IDSIQ) sleepiness domain score.[6]
Concluding Remarks
Vornorexant emerges as a promising DORA with a distinct pharmacokinetic profile aimed at providing rapid sleep induction with a reduced risk of next-day impairment. While direct comparative clinical data are not yet available, the indirect comparison based on Phase 3 trial results suggests that Vornorexant is effective in improving sleep onset and efficiency. Its shorter half-life is a key differentiator from other DORAs like suvorexant and lemborexant, which have longer half-lives that may be more suited for sleep maintenance but could carry a higher risk of residual morning somnolence. Daridorexant has a half-life that is intermediate between Vornorexant and the other two DORAs.
The choice of a DORA for the treatment of insomnia will likely depend on the specific needs of the patient, including whether the primary difficulty is with sleep onset or sleep maintenance, and the individual's sensitivity to next-day residual effects. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of Vornorexant in relation to other available DORAs and to establish its definitive place in the therapeutic landscape for insomnia.
References
- 1. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-term efficacy and tolerability of lemborexant compared with placebo in adults with insomnia disorder: results from the phase 3 randomized clinical trial SUNRISE 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Idorsia | Media release [idorsia.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Suvorexant in insomnia: efficacy, safety and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. Efficacy and safety of vornorexant in Japanese patients with insomnia: a randomized, placebo-controlled phase 3 pivotal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
Vornorexant vs. Zolpidem: A Comparative Analysis of Sleep-Promoting Effects
A detailed guide for researchers and drug development professionals on the mechanistic and clinical differences between the novel dual orexin (B13118510) receptor antagonist, vornorexant (B12412035), and the widely prescribed GABA-A receptor modulator, zolpidem.
This guide provides a comprehensive comparison of vornorexant and zolpidem, focusing on their distinct mechanisms of action, preclinical efficacy, and clinical trial data. The information is intended to support research, scientific inquiry, and drug development in the field of sleep therapeutics.
Mechanisms of Action: Targeting Wakefulness vs. Promoting Sedation
Vornorexant and zolpidem employ fundamentally different pharmacological approaches to promote sleep. Vornorexant, a dual orexin receptor antagonist (DORA), targets the orexin system, a key regulator of wakefulness. In contrast, zolpidem, a non-benzodiazepine hypnotic, enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
Vornorexant: Orexin-A and orexin-B are neuropeptides that promote wakefulness by binding to orexin 1 (OX1) and orexin 2 (OX2) receptors in the brain. Vornorexant competitively blocks both of these receptors, thereby suppressing the wake-promoting signals and facilitating the transition to sleep.[1]
Zolpidem: Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, primarily at the α1 subunit.[2] By increasing the receptor's affinity for GABA, it enhances chloride ion influx, leading to hyperpolarization of neuronal membranes and a widespread depression of the central nervous system, resulting in sedation.
Preclinical Efficacy in Rodent Models
Preclinical studies in rats have demonstrated the sleep-promoting effects of both vornorexant and zolpidem.
Vornorexant: In rats, oral administration of vornorexant has been shown to reduce sleep onset latency and prolong total sleep time.[1][3] Notably, these studies also indicated that vornorexant was effective in rats that had developed tolerance to zolpidem, suggesting a lack of cross-tolerance.[3][4]
Zolpidem: Studies in rats have shown that zolpidem administration leads to significant reductions in wakefulness and increases in delta sleep duration.[5]
| Parameter | Vornorexant (Rats) | Zolpidem (Rats) |
| Sleep Onset Latency | Reduced[3][6] | Reduced[2] |
| Total Sleep Time | Prolonged[3][6] | Increased[2] |
| Wakefulness | Decreased[1] | Reduced[5] |
| Tolerance | No tolerance observed after 14 days of daily administration[4] | Tolerance may develop with sub-chronic administration[5] |
Clinical Efficacy in Insomnia Patients
While no direct head-to-head clinical trials of vornorexant and zolpidem have been published, data from separate clinical trials provide valuable insights into their comparative efficacy. The SUNRISE 1 trial, which compared another DORA, lemborexant, to zolpidem, offers a useful surrogate for comparison.
Vornorexant Phase 3 Clinical Trial (NCT05453136)
A Phase 3, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of vornorexant in Japanese patients with insomnia.[7][8][9][10][11]
Key Findings:
| Parameter (Subjective) | Vornorexant 5 mg (Change from Baseline) | Vornorexant 10 mg (Change from Baseline) | Placebo (Change from Baseline) |
| Sleep Latency | -10.6 min[7][8] | -10.1 min[7][8] | N/A |
| Sleep Efficiency | +3.41%[7][8] | +2.94%[7][8] | N/A |
Lemborexant vs. Zolpidem (SUNRISE 1 Trial - NCT02783729)
This Phase 3, randomized, double-blind, placebo- and active-controlled trial compared lemborexant with zolpidem tartrate extended-release in older adults with insomnia disorder.[12][13][14][15][16][17]
Key Findings (Polysomnography):
| Parameter (Objective) | Lemborexant 5 mg (LSM Change from Baseline) | Lemborexant 10 mg (LSM Change from Baseline) | Zolpidem ER 6.25 mg (LSM Change from Baseline) |
| Latency to Persistent Sleep (LPS) - Nights 29/30 | Significantly greater reduction vs. Placebo[14] | Significantly greater reduction vs. Placebo[14] | N/A |
| Wake After Sleep Onset (WASO) - Nights 29/30 | Significantly greater reduction vs. Placebo & Zolpidem[14] | Significantly greater reduction vs. Placebo & Zolpidem[14] | N/A |
| Sleep Efficiency (SE) - Nights 29/30 | Significantly greater improvement vs. Placebo & Zolpidem[14] | Significantly greater improvement vs. Placebo & Zolpidem[14] | N/A |
LSM: Least Squares Mean
Experimental Protocols
Preclinical Sleep Studies in Rodents
A typical preclinical study to evaluate the sleep-promoting effects of a compound in rodents involves the following steps:
-
Animal Acclimation and Surgery: Rats are acclimated to the housing conditions and surgically implanted with electroencephalography (EEG) and electromyography (EMG) electrodes for sleep recording.
-
Baseline Recording: After a recovery period, baseline sleep-wake patterns are recorded to establish a pre-treatment reference.
-
Drug Administration: Vornorexant or zolpidem is administered orally via gavage. A vehicle control group is also included. For sleep-promoting effects, administration typically occurs just before the dark phase (the active period for rodents).[1]
-
Post-Dose Recording: EEG and EMG data are continuously recorded for a specified period following drug administration.
-
Data Analysis: The recorded data is scored to identify different sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep). Parameters such as sleep latency, total sleep time, and the duration of each sleep stage are quantified and statistically compared between the drug and vehicle groups.
Clinical Trials in Insomnia Patients
Clinical trials for insomnia medications typically follow a structured protocol:
-
Patient Screening and Enrollment: Participants meeting the diagnostic criteria for insomnia disorder (e.g., according to DSM-5) are recruited.
-
Baseline Assessment: A baseline period, often including a placebo run-in, is used to collect baseline sleep data through polysomnography (PSG) and patient-reported sleep diaries.
-
Randomization: Participants are randomly assigned to receive the investigational drug (e.g., vornorexant), a comparator (e.g., zolpidem), or a placebo in a double-blind manner.
-
Treatment Period: Participants take the assigned treatment for a specified duration (e.g., 2 to 4 weeks).
-
Efficacy Assessment: Sleep parameters are assessed at various time points during the treatment period using PSG and sleep diaries. Primary endpoints often include changes in sleep latency, wake after sleep onset, and sleep efficiency.
-
Safety and Tolerability Monitoring: Adverse events are monitored and recorded throughout the study.
Conclusion
Vornorexant and zolpidem represent two distinct approaches to the pharmacological management of insomnia. Vornorexant's targeted blockade of the orexin system offers a novel mechanism that suppresses wakefulness, while zolpidem's modulation of the GABA-A receptor promotes global sedation. Preclinical data suggests vornorexant is effective in promoting sleep without the development of tolerance seen with GABAergic agents. Clinical trial data for vornorexant and other DORAs indicate significant improvements in sleep onset and maintenance. The SUNRISE 1 trial, in particular, suggests that a DORA like lemborexant may offer advantages over zolpidem in improving sleep maintenance. Further direct comparative clinical trials will be crucial to fully elucidate the relative efficacy and safety profiles of vornorexant and zolpidem.
References
- 1. benchchem.com [benchchem.com]
- 2. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sub-chronic administration of zolpidem affects modifications to rat sleep architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy and safety of vornorexant in Japanese patients with insomnia: a randomized, placebo-controlled phase 3 pivotal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy and safety of vornorexant in Japanese patients with insomnia: a randomized, placebo-controlled phase 3 pivotal study. | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparison of the treatment effectiveness between lemborexant and zolpidem tartrate extended-release for insomnia disorder subtypes defined based on polysomnographic findings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the effect of lemborexant with placebo and zolpidem tartrate extended release on sleep architecture in older adults with insomnia disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Lemborexant With Placebo and Zolpidem Tartrate Extended Release for the Treatment of Older Adults With Insomnia Disorder: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neurologylive.com [neurologylive.com]
- 17. Comparison of Lemborexant With Placebo and Zolpidem Tartrate Extended Release for the Treatment of Older Adults With Insomnia Disorder: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant: A Comparative Analysis of CNS Receptor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vornorexant's binding affinity and functional activity across a range of central nervous system (CNS) receptors. The data presented herein, supported by detailed experimental protocols, demonstrates Vornorexant's high selectivity for orexin (B13118510) receptors, a critical attribute for a promising therapeutic agent in the treatment of insomnia.
Executive Summary
Vornorexant is a novel dual orexin receptor antagonist (DORA) with high affinity for both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] Extensive in vitro pharmacological profiling has demonstrated that Vornorexant exhibits negligible affinity for a wide panel of other CNS receptors, transporters, and ion channels, indicating a highly selective mechanism of action.[2][3] This selectivity is a key feature, suggesting a lower potential for off-target side effects commonly associated with less specific hypnotic agents. This guide summarizes the available quantitative data, outlines the methodologies used to determine receptor cross-reactivity, and provides a visual representation of the experimental workflow.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinity of Vornorexant for its target orexin receptors compared to its activity at a broad range of other CNS receptors.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |
| Orexin 1 (OX1R) | 0.460 | 1.61 | [1] |
| Orexin 2 (OX2R) | 0.374 | 1.76 | [1] |
| Other CNS Receptors, Transporters, and Ion Channels (Panel of 90) | No appreciable affinity | Not applicable | [1] |
Key Observation: Vornorexant demonstrates potent, nanomolar-range affinity for both OX1 and OX2 receptors. In contrast, comprehensive screening against a panel of 90 other CNS targets revealed no significant binding, highlighting the drug's exceptional selectivity.[1]
Experimental Protocols
The determination of Vornorexant's receptor binding affinity and functional activity involves standard, robust in vitro pharmacological assays.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This method involves incubating a radiolabeled ligand that is known to bind to the target receptor with a preparation of cells or membranes expressing that receptor. The test compound, in this case, Vornorexant, is added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The binding affinity, expressed as the Ki value, is then calculated from the IC50 value.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow of a competitive radioligand binding assay.
Functional Assays
Functional assays are conducted to determine whether a compound acts as an agonist or an antagonist at a specific receptor and to quantify its potency. For G-protein coupled receptors like the orexin receptors, common functional assays measure changes in intracellular second messengers, such as calcium ions (Ca2+) or cyclic adenosine (B11128) monophosphate (cAMP), upon receptor activation. In the case of Vornorexant, these assays would demonstrate its ability to block the intracellular signaling cascade that is normally initiated by the binding of orexin peptides to their receptors. The concentration of Vornorexant that produces 50% of its maximal inhibitory effect is its EC50 value.
Diagram of a G-protein Coupled Receptor Signaling Pathway
Caption: Vornorexant's antagonism of orexin receptor signaling.
Conclusion
References
Vornorexant's Impact on Sleep Architecture: A Comparative Analysis
A detailed examination of the dual orexin (B13118510) receptor antagonist Vornorexant (B12412035) and its effects on sleep architecture in comparison to other leading insomnia therapies.
This guide provides a comprehensive comparative analysis of Vornorexant's impact on sleep architecture, juxtaposed with other prominent sleep aids such as the dual orexin receptor antagonists (DORAs) Suvorexant and Lemborexant, and the non-benzodiazepine hypnotic, Zolpidem. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data and underlying mechanisms of action.
Executive Summary
Vornorexant, a novel dual orexin receptor antagonist, is designed to promote sleep by selectively blocking the wake-promoting orexin signaling pathway.[1][2] Preclinical studies suggest its potential for rapid sleep onset with a lower risk of next-day residual effects due to its rapid absorption and short half-life.[3][4] While clinical trial data for Vornorexant has demonstrated efficacy in improving subjective sleep latency and efficiency, detailed polysomnography (PSG) data on its specific impact on sleep stages (N1, N2, N3, and REM) in humans has not been extensively published in peer-reviewed literature.[5]
This analysis leverages available data for other DORAs, Suvorexant and Lemborexant, as well as the widely prescribed hypnotic Zolpidem, to provide a comparative framework for understanding the potential effects of Vornorexant on sleep architecture. Dual orexin receptor antagonists, as a class, are believed to promote a more natural sleep architecture compared to traditional hypnotics that act on the GABA-A receptor.[6][7]
Comparative Analysis of Sleep Architecture Modulation
The following table summarizes the impact of different hypnotics on various polysomnography (PSG) parameters. Data for Lemborexant and Zolpidem are derived from the SUNRISE 1 clinical trial, which serves as a valuable head-to-head comparison.[6][8] Data for Suvorexant is from pooled analysis of its Phase 3 trials.[1] As comprehensive clinical PSG data for Vornorexant's effect on sleep stages is not yet publicly available, its anticipated effects are inferred from its mechanism of action as a DORA and preclinical findings.
| Sleep Parameter | Vornorexant (Anticipated) | Lemborexant (10 mg) - Change from Baseline [6][8] | Suvorexant (20/15 mg) - Change from Baseline [1] | Zolpidem (6.25 mg ER) - Change from Baseline [6][8] |
| Mechanism of Action | Dual Orexin Receptor Antagonist | Dual Orexin Receptor Antagonist | Dual Orexin Receptor Antagonist | GABA-A Receptor Agonist |
| Total Sleep Time (min) | Increase | ↑ 68.6 | Increase in time spent in all sleep stages | ↑ 45.5 |
| Sleep Efficiency (%) | Increase | ↑ 14.3 | Increase | ↑ 9.5 |
| Wake After Sleep Onset (min) | Decrease | ↓ 41.0 | Decrease | ↓ 25.4 |
| Latency to Persistent Sleep (min) | Decrease | ↓ 25.1 | Decrease | ↓ 19.8 |
| REM Sleep (min) | Likely Increase | ↑ 24.5 | Increase in % of total sleep time | ↑ 1.6 |
| N1 Sleep (min) | Minimal Change | ↑ 3.5 | Small Decrease in % of total sleep time | ↓ 0.2 |
| N2 Sleep (min) | Minimal Change | ↑ 35.2 | Small Decrease in % of total sleep time | ↑ 44.7 |
| N3 Sleep (SWS) (min) | Minimal to No Change | ↑ 1.2 | Small Decrease in % of total sleep time | ↑ 7.7 |
Signaling Pathways and Mechanism of Action
Vornorexant, along with Suvorexant and Lemborexant, functions by competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[9][10] This inhibition of the orexin system suppresses wakefulness and facilitates the transition to and maintenance of sleep.[9] In contrast, Zolpidem enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a more generalized depression of the central nervous system.[6]
Vornorexant's Mechanism of Action
Experimental Protocols
The clinical data presented for Lemborexant and Zolpidem is from the SUNRISE 1 trial, a randomized, double-blind, placebo- and active-controlled study.[8][11] The primary efficacy endpoints were objective measures of sleep onset and maintenance assessed by polysomnography.
Key Methodologies:
-
Polysomnography (PSG): Overnight PSG recordings were conducted at baseline and at specified time points during the treatment period. Standard PSG montages were used to record electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) signals for sleep staging.[8]
-
Sleep Stage Scoring: Sleep records were scored in 30-second epochs according to the American Academy of Sleep Medicine (AASM) manual.[8] The primary sleep architecture parameters analyzed included latency to persistent sleep, wake after sleep onset, total sleep time, and time spent in each sleep stage (N1, N2, N3, and REM).[8]
-
Statistical Analysis: Changes from baseline in sleep parameters for the active treatment groups were compared to placebo.
Experimental Workflow
Discussion and Conclusion
The emergence of dual orexin receptor antagonists like Vornorexant marks a significant advancement in the treatment of insomnia.[6] Their targeted mechanism of action offers the potential to improve sleep onset and maintenance with a more favorable profile on sleep architecture compared to GABA-A receptor agonists.[6][7] While direct comparative clinical data on Vornorexant's impact on sleep stages is awaited, the evidence from other DORAs like Lemborexant and Suvorexant suggests that this class of drugs can increase total sleep time and REM sleep without significantly altering the proportion of other sleep stages.[1][6] This is in contrast to benzodiazepines and related drugs, which are known to suppress slow-wave sleep and REM sleep.[6]
The favorable pharmacokinetic profile of Vornorexant, characterized by rapid absorption and a short half-life, may translate to a rapid onset of action and a reduced risk of next-day cognitive impairment.[9][12] Further head-to-head clinical trials with comprehensive PSG assessments are necessary to fully elucidate the comparative effects of Vornorexant on sleep architecture and to confirm its place in the therapeutic armamentarium for insomnia.
References
- 1. Effects of suvorexant on sleep architecture and power spectral profile in patients with insomnia: analysis of pooled phase 3 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-use suvorexant for treating insomnia during overnight polysomnography in patients with suspected obstructive sleep apnea: a single-center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy and safety of vornorexant in Japanese patients with insomnia: a randomized, placebo-controlled phase 3 pivotal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of the effect of lemborexant with placebo and zolpidem tartrate extended release on sleep architecture in older adults with insomnia disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Dual orexin receptor antagonists for treatment of insomnia: A systematic review and meta-analysis on randomized, double-blind, placebo-controlled trials of suvorexant and lemborexant [frontiersin.org]
- 11. Comparison of the effect of lemborexant with placebo and zolpidem tartrate extended release on sleep architecture in older adults with insomnia disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current and novel dual orexin receptor antagonists for the treatment of insomnia: the emergence of vornorexant - PubMed [pubmed.ncbi.nlm.nih.gov]
Vornorexant: A New Horizon in Insomnia Treatment with a Favorable Safety Profile Compared to First-Generation Hypnotics
For Immediate Release
A comprehensive review of clinical and preclinical data reveals that vornorexant (B12412035), a novel dual orexin (B13118510) receptor antagonist (DORA), demonstrates a significantly improved safety and tolerability profile when benchmarked against first-generation hypnotics, including benzodiazepines and "Z-drugs." This comparison guide, intended for researchers, scientists, and drug development professionals, provides an objective analysis of vornorexant's safety profile, supported by experimental data and detailed methodologies.
Vornorexant offers a targeted approach to treating insomnia by selectively blocking orexin receptors (OX1R and OX2R), which are central to promoting wakefulness.[1] This mechanism contrasts sharply with that of first-generation hypnotics, which cause a broad depression of the central nervous system through positive allosteric modulation of GABA-A receptors.[2][3] This fundamental difference in mechanism of action is believed to be the primary reason for vornorexant's more favorable safety profile, with a reduced risk of dependence, withdrawal symptoms, and next-day cognitive impairment.[4]
Comparative Safety and Tolerability: A Tabular Overview
The following tables summarize quantitative data from clinical trials, providing a clear comparison of the adverse event profiles of vornorexant and representative first-generation hypnotics.
Table 1: Adverse Event Profile of Vornorexant (Phase 3 Clinical Trial) [5][6]
| Adverse Event | Vornorexant 5 mg (n=197) | Vornorexant 10 mg (n=197) | Placebo (n=197) |
| Somnolence | 3.1% | 3.6% | 1.5% |
| Cataplexy | 0% | 0% | 0% |
| Fall | 0% | 0% | 0% |
| Muscular weakness | 0% | 0% | 0% |
| Sleep paralysis | 0% | 0% | 0% |
| Hypnagogic/hypnopompic hallucination | 0% | 0% | 0% |
| Excessive daytime sleepiness | 0% | 0% | 0% |
Data from a randomized, placebo-controlled phase 3 pivotal study in Japanese patients with insomnia.[5][6]
Table 2: Common Adverse Events Associated with First-Generation Hypnotics (Benzodiazepines and Z-Drugs) from Clinical Trials and Reviews
| Adverse Event | Benzodiazepines (e.g., Temazepam, Triazolam) | Z-Drugs (e.g., Zolpidem, Zopiclone) |
| Nervous System Disorders | ||
| Somnolence/Drowsiness | High Incidence[7][8] | High Incidence[3][7] |
| Dizziness | Common[7][8] | Common[3][7] |
| Headache | Common[7] | Common[7] |
| Amnesia | Reported, higher with some agents[9] | Reported, particularly with Zolpidem[10] |
| Impaired Coordination/Ataxia | Risk, especially in the elderly[9] | Risk of falls and fractures[3] |
| Psychiatric Disorders | ||
| Anxiety | Can occur[7] | Associated with Zolpidem[7] |
| Complex Sleep Behaviors (e.g., sleepwalking, sleep-driving) | Less common | Notable risk, especially with Zolpidem[10][11] |
| Hallucinations | Rare | Reported, particularly with Zolpidem[10] |
| Gastrointestinal Disorders | ||
| Dry Mouth | Common | Associated with Zolpidem and Eszopiclone[7] |
| Dysgeusia (Altered Taste) | Not commonly reported | High incidence with Zopiclone and Eszopiclone[7] |
| Other | ||
| Dependence and Withdrawal | Significant risk with long-term use | Risk of dependence and rebound insomnia[3][10] |
| Residual "Hangover" Effects | Common, especially with longer-acting agents[12] | Can occur, though generally less than older benzodiazepines[13] |
This table represents a synthesis of data from multiple sources and is not a direct head-to-head comparison from a single trial.
Unraveling the Mechanisms: Distinct Signaling Pathways
The differential safety profiles of vornorexant and first-generation hypnotics are rooted in their distinct molecular targets and signaling pathways.
Vornorexant's targeted blockade of orexin receptors.
Broad CNS depression by first-generation hypnotics.
Rigorous Safety Assessment: Key Experimental Protocols
The favorable safety profile of vornorexant is substantiated by a battery of rigorous preclinical and clinical assessments. Below are detailed methodologies for key experiments cited in the evaluation of hypnotic drugs.
Polysomnography (PSG) for Objective Sleep Assessment
Objective: To objectively measure sleep architecture and continuity.
Methodology:
-
Participant Preparation: Participants are screened for sleep disorders other than insomnia and undergo an adaptation night in the sleep laboratory.[14]
-
Electrode Placement: Standardized placement of electrodes to monitor brain activity (electroencephalogram - EEG), eye movements (electrooculogram - EOG), and muscle tone (electromyogram - EMG). Additional sensors monitor heart rate, breathing, and limb movements.[1]
-
Data Acquisition: Continuous recording of physiological signals throughout the night in a time-synchronized manner.
-
Sleep Scoring: Trained technicians, blinded to the treatment condition, score the recording in 30-second epochs according to the American Academy of Sleep Medicine (AASM) manual. Key parameters include sleep onset latency, wake after sleep onset, total sleep time, and time spent in different sleep stages (N1, N2, N3, REM).[1][14]
Generalized workflow for PSG in clinical trials.
Assessment of Next-Day Residual Effects
Objective: To evaluate the impact of the hypnotic on next-day cognitive function, alertness, and performance.
Methodology:
-
Psychomotor Vigilance Task (PVT): This is a sensitive measure of sustained attention.[15][16]
-
Driving Simulator Studies: These studies assess the potential for impaired driving ability.[13]
-
Procedure: Participants operate a driving simulator under various conditions (e.g., highway, city) at specific time points after drug administration (e.g., the morning after).[13][18]
-
Key Metrics: Standard deviation of lateral position (weaving), speed variability, and reaction time to unexpected events are measured.[13]
-
Evaluation of Abuse Potential
Objective: To determine the likelihood of non-medical use and reinforcement properties of the drug.
Methodology:
-
Subject Population: Studies are conducted in a population of non-dependent, recreational sedative users who can distinguish the effects of the test drug from placebo.[19][20]
-
Study Design: A randomized, double-blind, placebo- and active-controlled crossover design is typically used. The active comparator is a drug with known abuse potential (e.g., alprazolam, zolpidem).[20]
-
Assessments:
-
Subjective Measures: Standardized questionnaires are used to assess subjective drug effects, including "Drug Liking," "High," "Good Drug Effects," and "Take Drug Again."[20]
-
Objective Measures: Physiological and behavioral effects are monitored.
-
Conclusion
The data strongly suggest that vornorexant's targeted mechanism of action translates to a superior safety profile compared to first-generation hypnotics. The absence of significant next-day residual effects, coupled with a low potential for the adverse events commonly associated with benzodiazepines and Z-drugs, positions vornorexant as a promising advancement in the pharmacological treatment of insomnia. Further research and real-world evidence will continue to delineate the long-term safety and comparative effectiveness of this new class of hypnotics.
References
- 1. benchchem.com [benchchem.com]
- 2. jcsm.aasm.org [jcsm.aasm.org]
- 3. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy and safety of vornorexant in Japanese patients with insomnia: a randomized, placebo-controlled phase 3 pivotal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association between insomnia drugs and adverse events in adults: a systematic review and network meta-analysis | Cochrane Colloquium Abstracts [abstracts.cochrane.org]
- 8. researchgate.net [researchgate.net]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. Incidence of Adverse Effects and Misuse of Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcsm.aasm.org [jcsm.aasm.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Next-day residual effects of hypnotics in DSM-IV primary insomnia: a driving simulator study with simultaneous electroencephalogram monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sequential psychological and pharmacological therapies for comorbid and primary insomnia: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Psychomotor vigilance task - Wikipedia [en.wikipedia.org]
- 16. Psychomotor Vigilance Task - Cognition Lab [cognitionlab.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. isctm.org [isctm.org]
Vornorexant's In Vivo Efficacy as a Dual Orexin Receptor Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of Vornorexant, a novel dual orexin (B13118510) receptor antagonist (DORA), against other established DORAs. The information is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological and experimental processes to assist in evaluating its therapeutic potential.
Vornorexant is a potent and selective dual orexin receptor antagonist, effectively blocking the wake-promoting neuropeptides orexin-A and orexin-B from binding to their receptors, OX1R and OX2R.[1] This competitive antagonism suppresses the orexinergic drive for wakefulness, leading to a reduction in the time it takes to fall asleep and an increase in total sleep time.[2] Preclinical studies in animal models have consistently demonstrated these sleep-promoting effects.[3][4]
In Vivo Performance: A Comparative Analysis
Preclinical research, primarily in rodent models, offers crucial insights into the efficacy and pharmacological profiles of DORAs. The following tables summarize key in vivo findings for Vornorexant and its counterparts, highlighting their impact on sleep architecture and pharmacokinetic properties.
Table 1: In Vivo Efficacy of DORAs on Sleep Parameters in Rats
| Compound | Dose (mg/kg, p.o.) | Change in Total Sleep Time | Change in Sleep Onset Latency | Change in Wakefulness | Key Findings & Citation(s) |
| Vornorexant | 1, 3, 10 | Dose-dependent increase | Reduced | Not specified | Daily administration showed no tolerance development up to 14 days.[3][5] |
| Lemborexant | 3 - 30 | Dose-related increase | Decreased | Decreased | ED50 for increasing total sleep time was 4.4 mg/kg.[5] |
| Suvorexant | 10, 30, 100 | Dose-dependent increase | Reduced | Dose-dependently reduced | Significantly increased NREM and REM sleep.[5] |
| Daridorexant | 10, 30, 100, 300 | Dose-dependent increase | Decreased from 61 min to 13 min (at 30 mg/kg) | Decreased by up to 66 min | Preserved the overall sleep architecture.[5] |
Table 2: Comparative Pharmacokinetic Profiles in Preclinical Models
| Compound | Animal Model | Tmax (hours) | T1/2 (hours) | Key Findings & Citation(s) |
| Vornorexant | Rat | 0.67 | 0.238 | Rapid absorption and short half-life.[6][7] |
| Dog | 1.3 | 1.16 | [6][7] | |
| Suvorexant | Preclinical Models | Not specified | ~12 | Longer elimination half-life may aid in sleep maintenance.[8] |
Core Mechanism of Action: Orexin Signaling and its Antagonism
The orexin system is a central regulator of arousal and wakefulness.[1] Orexin-A and Orexin-B, neuropeptides produced in the lateral hypothalamus, bind to and activate OX1 and OX2 receptors, which are G-protein coupled receptors, to promote a state of wakefulness.[2] Vornorexant acts as a competitive antagonist at both of these receptors, thereby inhibiting the downstream signaling cascades that lead to neuronal excitation and arousal.[1] The binding of orexins to their receptors initiates signaling through multiple G-protein subtypes. The activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 triggers the release of intracellular calcium, a key step in promoting wakefulness.[2][9] By blocking the initial binding of orexins, Vornorexant prevents the initiation of this wake-promoting signaling cascade.[2]
Logical Progression of Vornorexant's Mechanism
The sleep-promoting effects of Vornorexant can be understood through a clear logical progression from its molecular action to its physiological outcome.
Experimental Protocols
The in vivo data presented in this guide were primarily generated using polysomnography (PSG) in rodent models.
Polysomnography (PSG) in Rodent Models
Objective: To assess the effects of DORAs on sleep architecture, including sleep onset latency, total sleep time, and the duration of different sleep stages (NREM and REM).
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Animals are allowed to recover for at least one week.
-
Drug Administration: Vornorexant or a comparator compound is administered orally (p.o.) at various doses, typically just before the dark phase (the active period for rodents). A vehicle control group is included in each study.
-
Data Recording: EEG and EMG data are continuously recorded for a set period, often 24 hours, post-administration.
-
Data Analysis: The recorded data is scored to identify different sleep-wake states (wakefulness, NREM sleep, REM sleep). Key parameters such as latency to persistent sleep, total sleep time, and the duration and percentage of each sleep stage are calculated and compared between treatment groups and the vehicle control.
Conclusion
Preclinical in vivo data robustly demonstrate that Vornorexant is a potent dual orexin receptor antagonist with significant sleep-promoting properties. Its mechanism of action, involving the blockade of the wake-promoting orexin system, leads to a clear and dose-dependent improvement in sleep parameters.[2][3] A key differentiating factor among DORAs is their pharmacokinetic profile. Vornorexant's rapid absorption and short half-life suggest a potential for a quick onset of action and a reduced risk of next-day residual effects, which are desirable characteristics for an insomnia therapeutic.[3][8] Further comparative clinical studies will be essential to fully elucidate its clinical profile relative to other available DORAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical pharmacological profiles of vornorexant, a novel potent dual orexin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Vornorexant Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Vornorexant hydrate (B1144303) is a critical component of laboratory safety and environmental responsibility. This document provides essential logistical information and procedural guidance for the proper disposal of Vornorexant hydrate, a potent dual orexin (B13118510) receptor antagonist currently under investigation for the treatment of insomnia.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide is based on best practices for the handling and disposal of potent, non-hazardous solid pharmaceutical compounds in a research setting. Adherence to these procedures helps minimize the risk of personnel exposure and prevents the release of active pharmaceutical ingredients into the environment.
Summary of Key Compound Information
To facilitate a comprehensive risk assessment for handling and disposal, the following table summarizes key quantitative data for Vornorexant.
| Property | Value |
| Chemical Formula | C₂₃H₂₅FN₇O₃ |
| Molecular Weight | 465.49 g/mol |
| Physical State | Solid |
| CAS Number | 1793073-92-3 (hydrate) |
| Elimination Half-Life | 1.3–3.3 hours in humans[1] |
Experimental Protocols for Safe Disposal
The proper disposal of this compound should follow a multi-step process that prioritizes safety and regulatory compliance. The following protocols are based on general guidelines for potent pharmaceutical compounds and non-hazardous laboratory chemicals.
Personal Protective Equipment (PPE)
Given the potent nature of Vornorexant, appropriate PPE is mandatory during all handling and disposal procedures. This includes:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling large quantities or if there is a risk of aerosolization.
Waste Identification and Segregation
Proper segregation of waste is crucial to ensure safe handling and disposal. This compound waste should be categorized and collected at the point of generation.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as weighing papers, pipette tips, and vials.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Sharps Waste:
-
Needles and syringes used for preparing solutions of this compound.
-
Containerization and Labeling
Designated, properly labeled waste containers are essential for preventing accidental exposure and ensuring proper disposal by your institution's environmental health and safety (EHS) office.
-
Solid Waste: Collect in a clearly labeled, sealable container (e.g., a screw-cap plastic bottle or a designated waste bag). The label should read "Hazardous Waste: this compound" and include the date.
-
Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container. The container should be clearly labeled as "Hazardous Waste: this compound in [Solvent Name]".
-
Sharps Waste: Dispose of in a designated sharps container.
Disposal Pathway
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. As a potent pharmaceutical compound, it must be disposed of as hazardous chemical waste through your institution's EHS program.
Step-by-Step Disposal Procedure:
-
Segregate Waste: At the point of generation, separate solid, liquid, and sharps waste into their respective, pre-labeled containers.
-
Containerize Waste: Securely seal all waste containers.
-
Store Waste: Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from general work areas.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for hazardous waste. Provide them with a clear description of the waste stream.
-
Documentation: Maintain a log of all this compound waste generated and disposed of, in accordance with your institution's policies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Environmental Fate and Considerations
Studies on the environmental fate of Vornorexant indicate that it is rapidly metabolized and excreted.[2] However, the release of any active pharmaceutical ingredient into the environment should be avoided. Proper disposal through a certified hazardous waste handler ensures that the compound is destroyed via high-temperature incineration or other approved methods, preventing its entry into aquatic or terrestrial ecosystems.
While chemical inactivation methods for heterocyclic compounds exist, a specific and validated protocol for this compound has not been published. Therefore, attempting to neutralize or inactivate the compound in the laboratory is not recommended and could pose unknown risks. The most prudent and compliant approach is to treat all this compound waste as hazardous chemical waste.
By adhering to these guidelines, researchers can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific policies and EHS office for guidance on hazardous waste management.
References
Personal protective equipment for handling Vornorexant hydrate
Essential Safety and Handling Guide for Vornorexant Hydrate (B1144303)
This guide provides crucial safety and logistical information for the handling and disposal of Vornorexant hydrate in a research laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2]
Recommended PPE:
-
Body Protection: A standard laboratory coat should be worn to protect against accidental spills.[2][3]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] In situations with a risk of splashing, chemical splash goggles and a face shield should be used.[3]
-
Hand Protection: Disposable nitrile gloves are recommended for handling the compound.[3] If prolonged or direct contact is anticipated, consider double-gloving or using gloves with a higher level of chemical resistance.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood to avoid inhalation.
Storage and Handling
Proper storage and handling are vital to maintain the integrity of this compound and to prevent accidental exposure.
Storage Conditions:
| Parameter | Condition | Duration |
| Temperature | 0 - 4 °C | Short-term (days to weeks)[4] |
| -20 °C | Long-term (months to years)[4] | |
| Environment | Dry and dark place | At all times[4] |
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing: If weighing the solid powder, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
General Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
Spill Cleanup Protocol:
-
Evacuate: Alert others in the immediate vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an appropriate absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. Use a scoop and brush for solid materials and absorbent pads for liquids.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Disposal: All cleanup materials must be disposed of as hazardous chemical waste.[5]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[6]
Waste Segregation and Disposal:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
-
Empty Containers: "Empty" containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to laboratory procedures, ensuring the label is defaced.[5]
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO)
-
Calibrated balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Calculation: Determine the required mass of this compound to achieve the desired concentration and volume of the stock solution.
-
Weighing: In a chemical fume hood, accurately weigh the calculated mass of this compound into a suitable container.
-
Dissolution: Add a portion of the solvent to the container with the this compound.
-
Mixing: Gently swirl or use a vortex mixer or sonicator to aid in dissolution. Ensure the compound is completely dissolved.
-
Final Volume: Once dissolved, transfer the solution to a volumetric flask. Rinse the original container with a small amount of solvent and add the rinsate to the volumetric flask. Add solvent to the flask until the final desired volume is reached.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation. Store the solution at the recommended temperature.
Visual Workflows
The following diagrams illustrate key operational workflows for handling this compound.
Caption: General workflow for handling this compound.
Caption: Workflow for responding to a this compound spill.
References
- 1. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. medkoo.com [medkoo.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. acewaste.com.au [acewaste.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
